(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1S)-1-thiophen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVTULVSCSWOB-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-32-6 | |
| Record name | (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride: A Chiral Synthon for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Thiophene Scaffolds in Medicinal Chemistry
Physicochemical Properties and Structural Elucidation
(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(thiophen-2-yl)ethanamine. The presence of the chiral center at the carbon adjacent to the thiophene ring is of paramount importance for its utility in stereoselective synthesis.
| Property | Value (Predicted/Inferred) | Reference |
| CAS Number | 1305712-32-6 | N/A |
| Molecular Formula | C₆H₁₀ClNS | [2] |
| Molecular Weight | 163.67 g/mol | [2] |
| Appearance | White to off-white solid (inferred) | N/A |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | [3] |
| Melting Point | Expected to be a distinct melting point, characteristic of a crystalline salt. | N/A |
Structural Features:
The molecule consists of a thiophene ring linked to an ethylamine group with a stereogenic center at the C1 position, in the (S) configuration. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic applications.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.
Part 1: Synthesis of Racemic 1-(Thiophen-2-yl)ethan-1-amine
A common and industrially scalable method for the synthesis of the racemic amine is the reductive amination of 2-acetylthiophene.
Experimental Protocol: Reductive Amination of 2-Acetylthiophene
-
Reaction Setup: To a solution of 2-acetylthiophene (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) in excess.
-
Reductant Addition: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (typically 0-25 °C). The choice of reducing agent is critical; milder reductants are preferred to avoid reduction of the thiophene ring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by carefully adding an aqueous acid (e.g., HCl) to neutralize the excess reducing agent and ammonia. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine. Extract the free amine into an organic solvent (e.g., dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the racemic 1-(thiophen-2-yl)ethan-1-amine.
Caption: Reductive amination of 2-acetylthiophene.
Part 2: Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used and effective method.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Resolving Agent Selection: Choose a suitable chiral resolving agent. For a basic amine, a chiral acid such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid is commonly used.
-
Salt Formation: Dissolve the racemic 1-(thiophen-2-yl)ethan-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) to the amine solution.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial for achieving good separation, and solvent screening is often necessary.
-
Isolation and Purification: Isolate the crystalline diastereomeric salt by filtration. The enantiomeric excess (e.e.) of the salt can be determined by chiral HPLC. The salt can be recrystallized to improve its diastereomeric purity.
-
Liberation of the Free Amine: Treat the diastereomerically pure salt with a base (e.g., aqueous NaOH) to liberate the free (1S)-1-(thiophen-2-yl)ethan-1-amine. Extract the free amine into an organic solvent, dry, and concentrate.
-
Hydrochloride Salt Formation: Dissolve the enantiomerically pure free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent, to precipitate the this compound salt. Isolate the salt by filtration and dry under vacuum.
Caption: Chiral resolution via diastereomeric salt formation.
Analytical Characterization
While specific spectra for CAS number 1305712-32-6 are not publicly available, the following sections describe the expected analytical data based on the structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the range of δ 6.8-7.5 ppm, with coupling constants indicative of their positions on the ring. The methine proton (CH-NH₃⁺) would appear as a quartet, coupled to the methyl protons. The methyl group (CH₃) would be a doublet, coupled to the methine proton. The amine protons (NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbons of the thiophene ring, with the carbon attached to the ethylamine group being deshielded. The carbons of the ethylamine side chain would also be clearly identifiable. For a related compound, (E)-1-(thiophen-2-yl)ethan-1-one O-benzyl oxime, the thiophene carbons appear at δ 140.5, 127.0, 126.8, and 126.2 ppm.[4]
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electrospray ionization (ESI), would show a prominent peak for the molecular ion of the free amine [M+H]⁺ at m/z corresponding to the mass of C₆H₉NS. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the bond between the thiophene ring and the side chain.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium salt.
-
C-H stretching: Peaks around 2800-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.
-
C=C stretching: Bands in the 1400-1600 cm⁻¹ region associated with the thiophene ring.
-
C-N stretching: Absorption in the 1000-1200 cm⁻¹ range.
Applications in Drug Discovery and Development
This compound is a valuable chiral building block for the synthesis of a variety of pharmaceutical compounds. The thiophene moiety can act as a bioisostere for a phenyl ring, offering modulated physicochemical and pharmacokinetic properties. The chiral amine allows for the stereospecific introduction of a key pharmacophoric element.
Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Chiral amines are integral to the structure of many drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even contribute to side effects.
While specific drugs synthesized from this exact starting material are not widely documented in public literature, its structural motif is present in various biologically active molecules. For instance, related thiophene ethylamine structures are precursors to important cardiovascular drugs.[3] The use of this specific (S)-enantiomer allows for the targeted synthesis of the biologically active stereoisomer of a drug candidate, which is a critical aspect of modern drug development.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and less volatile than the free amine.
Based on data for the racemic mixture and similar compounds, it may be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[3]
Conclusion
This compound is a key chiral intermediate with significant potential in the field of medicinal chemistry. Its synthesis and resolution provide access to an enantiomerically pure building block that can be incorporated into complex molecules with high stereochemical control. The presence of the thiophene ring offers opportunities for bioisosteric replacement and modulation of drug properties. This technical guide provides a foundational understanding of this important compound, empowering researchers and drug development professionals to leverage its potential in the creation of next-generation therapeutics.
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National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] Poor solubility can significantly hinder a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to low bioavailability and therapeutic failure.[2][3] This guide provides a comprehensive framework for characterizing the solubility of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride, a chiral amine hydrochloride salt. As a compound of interest in medicinal chemistry, understanding its solubility is paramount for formulation design and predicting its in vivo behavior.
The hydrochloride salt form of an amine is often utilized to enhance solubility and stability.[4] However, the solubility of these salts can be influenced by various factors, including pH and the presence of common ions.[5][6] Furthermore, the chirality of the molecule introduces another layer of complexity, as enantiomers can exhibit different physicochemical properties, although in an achiral environment, their solubilities are identical.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have emphasized the importance of characterizing single enantiomer drugs, making a thorough understanding of the specific stereoisomer's properties essential.[7]
This document will delve into the theoretical and practical aspects of determining both the kinetic and thermodynamic solubility of this compound. We will explore the causal relationships behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format.
Physicochemical Properties and Their Influence on Solubility
A foundational understanding of the physicochemical properties of this compound is crucial for designing meaningful solubility studies.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₂ClNS | [8] |
| Molecular Weight | 177.69 g/mol | [8] |
| Appearance | Likely a crystalline solid | [9] |
| Chirality | (1S) enantiomer | [8] |
| Functional Groups | Primary amine (as hydrochloride salt), Thiophene ring | [10] |
| pKa (predicted) | As an amine hydrochloride, the protonated amine will have a pKa, influencing its ionization state and thus solubility with changes in pH. | |
| LogP (predicted) | 2.5797 | [8] |
The presence of the thiophene ring, a heterocyclic aromatic compound, and the primary amine group are key determinants of its chemical reactivity and intermolecular interactions.[10] The hydrochloride salt form indicates that the amine group is protonated, which generally enhances aqueous solubility compared to the free base.[10] However, the overall solubility will be a balance between the polar nature of the ammonium chloride group and the lipophilic character of the thiophene and ethyl backbone.
Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements
In early drug discovery, a rapid assessment of solubility is often required to screen large numbers of compounds. This is where kinetic solubility comes into play.[3] It measures the concentration of a compound that remains in solution after being rapidly prepared from a concentrated stock solution (typically in DMSO) and then diluted into an aqueous buffer.[3] This method is high-throughput but may not represent the true equilibrium state, often resulting in supersaturated solutions.[11]
Thermodynamic solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[11][12] This is a more time-consuming measurement, often requiring hours or even days of equilibration, but it provides the "gold standard" value for formulation development.[12][13]
The following diagram illustrates the conceptual workflow for determining both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound.
Protocol 1: Kinetic Solubility Determination via High-Throughput Screening (HTS)
This protocol is designed for rapid screening and is based on the principle of precipitation upon dilution of a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[3]
-
Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Self-Validation:
-
Include a blank (DMSO in PBS) to set the baseline turbidity.
-
Run a known soluble compound and a known insoluble compound as positive and negative controls, respectively.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[14]
Materials:
-
This compound
-
Purified water
-
Buffer solutions at various pH values (e.g., pH 2, 5, 7.4, 9)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the different buffer solutions. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for 24 to 48 hours. The time to reach equilibrium can vary, and it is established when consecutive measurements yield the same solubility value.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[14]
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not changed significantly.[14]
Self-Validation:
-
Visually confirm the presence of excess solid in each vial before and after equilibration.
-
Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification by HPLC.
The following diagram illustrates the shake-flask method workflow.
Caption: Step-by-step workflow for the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Illustrative Thermodynamic Solubility Data
The following table presents hypothetical, yet realistic, thermodynamic solubility data for this compound.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.0 | 25 | > 100 | > 562.8 |
| 0.1 M Acetate Buffer | 4.5 | 25 | 85.3 | 480.0 |
| Purified Water | ~6.0 | 25 | 52.1 | 293.2 |
| 0.1 M Phosphate Buffer | 7.4 | 25 | 15.6 | 87.8 |
| 0.1 M Phosphate Buffer | 7.4 | 37 | 20.1 | 113.1 |
| 0.1 M Borate Buffer | 9.0 | 25 | 2.3 | 12.9 |
Interpretation of Illustrative Data:
-
pH-Dependent Solubility: The solubility of this compound is highly dependent on pH. As a hydrochloride salt of a weak base, its solubility is expected to be highest at low pH where the amine is fully protonated and decreases as the pH increases and the compound converts to the less soluble free base form.[15] This is consistent with the Henderson-Hasselbalch equation.[16]
-
Common Ion Effect: The solubility of hydrochloride salts can be suppressed in the presence of a high concentration of chloride ions, a phenomenon known as the common ion effect.[5][6] While not explicitly shown in the table, this is an important consideration, especially in formulations containing other chloride salts.
-
Temperature Dependence: The illustrative data shows a slight increase in solubility at a higher temperature (37°C vs. 25°C), which is typical for many compounds where dissolution is an endothermic process.
Conclusion and Future Directions
A thorough understanding of the solubility of this compound is a critical early step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining both its kinetic and thermodynamic solubility. By following the detailed protocols and employing the principles of self-validation, researchers can generate reliable and accurate solubility data.
Future studies should aim to expand on this foundation by investigating the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) to better predict in vivo performance. Additionally, exploring various formulation strategies, such as the use of co-solvents or cyclodextrins, could be warranted if the intrinsic aqueous solubility is found to be a limiting factor for the desired dosage form.[1][17]
References
- 1-(Thiophen-2-yl)pentan-1-amine hydrochloride - Smolecule. (2023-08-16).
- Enhancing Medication Solubility with Ammonium Hydroxide in Pharmaceutical Applications. (2025-07-23).
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Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Available from: [Link]
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Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]
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2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem. Available from: [Link]
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Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]
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Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design - ACS Publications. (2025-08-16). Available from: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014-04-29). Available from: [Link]
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pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. Available from: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
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(PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025-08-09). Available from: [Link]
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The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. Available from: [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]
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1-(Thiophen-2-yl)ethan-1-one--ethene (1/1) | C8H10OS | CID - PubChem. Available from: [Link]
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Spectroscopic Characterization of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral compound (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride (C₆H₁₀ClNS), a valuable building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide synthesizes data from closely related structural analogs, theoretical spectroscopic principles, and established literature values for similar functional groups. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition and interpretation are detailed, emphasizing the causal relationships between molecular structure and spectral features.
Introduction
This compound is a chiral primary amine containing a thiophene heterocycle. Its stereochemistry and the presence of the reactive amine and aromatic thiophene moieties make it a significant precursor in the synthesis of a wide array of biologically active molecules and functional materials. Accurate and unambiguous structural confirmation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide delves into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of its key spectral features.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that dictate its spectroscopic signature. The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment, particularly around the chiral center.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration values. The hydrochloride form will cause a significant downfield shift for the protons on and near the nitrogen atom due to the electron-withdrawing effect of the ammonium group.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Thiophene H-5 | ~7.5 - 7.7 | dd | J ≈ 5.0, 1.2 | 1H |
| Thiophene H-3 | ~7.2 - 7.4 | dd | J ≈ 3.6, 1.2 | 1H |
| Thiophene H-4 | ~7.0 - 7.1 | dd | J ≈ 5.0, 3.6 | 1H |
| Methine CH-NH₃⁺ | ~4.8 - 5.2 | q | J ≈ 7.0 | 1H |
| Methyl CH₃ | ~1.8 - 2.0 | d | J ≈ 7.0 | 3H |
| Ammonium NH₃⁺ | ~9.0 - 9.5 | br s | - | 3H |
Causality Behind Predicted Shifts:
-
Thiophene Protons: The protons on the thiophene ring are expected in the aromatic region (7.0-8.0 ppm). Their specific shifts are influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the substituted ethylamine side chain. Data from related compounds like (E)-1-(thiophen-2-yl)ethan-1-one O-benzyl oxime show thiophene protons in the 7.00-7.50 ppm range[1].
-
Methine Proton: The proton on the chiral carbon (CH-NH₃⁺) is adjacent to both the electron-withdrawing ammonium group and the thiophene ring, leading to a significant downfield shift.
-
Methyl Protons: The methyl protons are coupled to the methine proton, resulting in a doublet. Their chemical shift is further downfield than a typical aliphatic methyl group due to the proximity of the electron-withdrawing groups.
-
Ammonium Protons: The protons on the positively charged nitrogen are highly deshielded and often appear as a broad singlet due to rapid exchange with residual water and quadrupole broadening from the nitrogen atom. These protons are exchangeable with D₂O, a key identification technique.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of the NH protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton pulse sequence.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
D₂O Exchange: To confirm the NH₃⁺ peak, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₃⁺ peak should disappear or significantly decrease in intensity[2].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene C2 (ipso) | ~145 - 150 |
| Thiophene C5 | ~128 - 130 |
| Thiophene C3 | ~127 - 129 |
| Thiophene C4 | ~126 - 128 |
| Methine CH-NH₃⁺ | ~50 - 55 |
| Methyl CH₃ | ~20 - 25 |
Causality Behind Predicted Shifts:
-
Thiophene Carbons: The chemical shifts of the thiophene carbons are in the aromatic region. The ipso-carbon (C2) bearing the substituent will be the most downfield. Data from related thiophene derivatives supports these predictions[1].
-
Aliphatic Carbons: The methine carbon, directly attached to the nitrogen, is significantly downfield compared to the methyl carbon.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C pulse sequence.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Thiophene) |
| 2900 - 2800 | C-H stretch | Aliphatic (Ethyl) |
| 2800 - 2400 | N-H stretch (broad) | Primary Ammonium (R-NH₃⁺) |
| ~1600 & ~1500 | C=C stretch | Aromatic (Thiophene) |
| 1600 - 1500 | N-H bend (asymmetric) | Primary Ammonium (R-NH₃⁺) |
| ~1450 | N-H bend (symmetric) | Primary Ammonium (R-NH₃⁺) |
| ~1412 | C-S stretch | Thiophene |
Interpretation of Key IR Peaks:
-
N-H Stretching: The most characteristic feature for the hydrochloride salt will be the broad and strong absorption in the 2800-2400 cm⁻¹ region, which is typical for the N-H stretching vibrations of a primary ammonium salt.
-
Thiophene Vibrations: The C-H stretching of the thiophene ring will appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will be observed around 1600 and 1500 cm⁻¹. A C-S stretching band is expected around 1412 cm⁻¹.
-
N-H Bending: The asymmetric and symmetric N-H bending vibrations of the -NH₃⁺ group are expected in the 1600-1450 cm⁻¹ region.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate from a mull (e.g., Nujol). Attenuated Total Reflectance (ATR) is a modern and convenient alternative.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is appropriate.
Expected Fragmentation Pattern (ESI-MS):
Caption: Predicted ESI-MS fragmentation pathway.
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule (the free amine) [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the free base (127.21 g/mol ) plus a proton, resulting in an m/z of approximately 128.05.
-
Major Fragmentation: A common fragmentation pathway for protonated primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z ≈ 111.02. This corresponds to the 1-(thiophen-2-yl)ethyl cation.
-
Further Fragmentation: This cation could further fragment by losing ethene to give the thienyl cation at m/z ≈ 83.98.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrument: An ESI mass spectrometer.
-
Acquisition Mode: Positive ion mode.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
References
-
Royal Society of Chemistry. (2022). Supporting Information for Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Retrieved from [Link]
-
PubChem. (n.d.). Thiopheneethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
-
Holzer, W. (2001). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 6(9), 764-771. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. As a crucial analytical technique in modern drug discovery and development, a thorough understanding of the ¹H NMR spectrum of this chiral amine is paramount for its identification, purity assessment, and structural elucidation. This document will delve into the theoretical principles governing the spectrum, predicted chemical shifts and coupling constants, and the influence of solvent and chirality. Furthermore, a detailed, field-proven experimental protocol for acquiring a high-quality spectrum is provided, underpinned by the principles of scientific integrity and self-validation.
Introduction: The Significance of this compound
(1S)-1-(thiophen-2-yl)ethan-1-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry. The thiophene moiety is a well-established bioisostere for the phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The chiral amine functionality provides a key handle for introducing stereospecific interactions with biological targets. Consequently, unambiguous characterization of this compound is a critical step in the synthesis of novel therapeutic agents. ¹H NMR spectroscopy stands as the primary and most informative method for this purpose.
This guide will provide a detailed exposition of the ¹H NMR spectrum, moving from fundamental principles to practical application. The causality behind experimental choices will be explained to empower researchers to not only replicate the results but also to adapt the methodology to analogous systems.
Molecular Structure and Predicted ¹H NMR Spectral Features
The structure of this compound presents a fascinating case for ¹H NMR analysis, combining an aromatic heterocyclic ring system with a chiral aliphatic side chain.
Figure 1: Structure of this compound with proton labeling.
Based on the structure, we can predict the following signals in the ¹H NMR spectrum:
-
Thiophene Protons (H3, H4, H5): The 2-substituted thiophene ring will give rise to a characteristic set of three coupled signals in the aromatic region (typically δ 6.5-8.0 ppm).
-
H5: Being adjacent to the sulfur atom and coupled to H4, this proton is expected to appear as a doublet of doublets.
-
H4: Coupled to both H3 and H5, this proton will also likely appear as a doublet of doublets.
-
H3: Coupled to H4, this proton should appear as a doublet of doublets. The typical coupling constants for thiophene protons are J(3,4) ≈ 3.5 Hz, J(4,5) ≈ 5.0 Hz, and J(3,5) ≈ 1.5 Hz.
-
-
Methine Proton (Hα): This proton is at a chiral center and is adjacent to the electron-withdrawing thiophene ring and the protonated amine group. This environment will deshield the proton, causing it to resonate at a lower field than a typical alkyl methine proton. It will be coupled to the three protons of the methyl group, resulting in a quartet.
-
Methyl Protons (Hβ): The three equivalent protons of the methyl group will be coupled to the single methine proton (Hα), resulting in a doublet.
-
Amine Protons (N⁺H₃): As a hydrochloride salt, the amine group will be protonated to form an ammonium group (-N⁺H₃). In aprotic solvents like DMSO-d₆, these protons are typically observable and may appear as a broad singlet due to exchange and coupling to the quadrupolar nitrogen atom. In protic solvents like D₂O, these protons will readily exchange with deuterium, causing the signal to disappear from the spectrum. This is a key diagnostic tool for identifying these protons.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted ¹H NMR data. These predictions are based on known substituent effects in thiophene compounds and data from analogous chiral amines.[1]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N⁺H₃ | 8.5 - 9.5 (in DMSO-d₆) | Broad singlet | - | Exchangeable with D₂O. |
| H5 | ~7.5 | dd | J(4,5) ≈ 5.0, J(3,5) ≈ 1.5 | |
| H3 | ~7.2 | dd | J(3,4) ≈ 3.5, J(3,5) ≈ 1.5 | |
| H4 | ~7.0 | dd | J(4,5) ≈ 5.0, J(3,4) ≈ 3.5 | |
| Hα | 4.5 - 5.0 | q | J(Hα, Hβ) ≈ 7.0 | Chiral proton. |
| Hβ | 1.6 - 1.8 | d | J(Hβ, Hα) ≈ 7.0 |
Experimental Protocol: A Self-Validating System
The following protocol is designed to yield a high-quality, unambiguous ¹H NMR spectrum. The inclusion of an experiment with D₂O exchange serves as an internal validation for the assignment of the amine protons.
Materials and Instrumentation
-
This compound (of the highest available purity)
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): ≥99.8 atom % D, in a sealed ampoule.
-
D₂O (Deuterium Oxide): ≥99.9 atom % D.
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.
-
High-quality 5 mm NMR tubes.
-
Pipettes and other standard laboratory glassware.
Sample Preparation
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The concentration should be sufficient for a good signal-to-noise ratio without causing significant line broadening.
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
NMR Spectrometer Setup and Data Acquisition
Rationale: The choice of acquisition parameters is crucial for data quality. A sufficient number of scans ensures a good signal-to-noise ratio, and appropriate relaxation delays are necessary for accurate integration.
-
Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is important for accurate quantification if needed.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all expected signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.
-
Integrate all signals.
-
D₂O Exchange Experiment
Rationale: This experiment definitively identifies the exchangeable N⁺H₃ protons.
-
After acquiring the initial spectrum in DMSO-d₆, carefully add 1-2 drops of D₂O to the same NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum using the same parameters as before.
-
Observation: The signal corresponding to the N⁺H₃ protons should significantly decrease in intensity or disappear entirely.
Figure 2: Experimental workflow for acquiring and validating the ¹H NMR spectrum.
Interpretation and Discussion
A representative ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the signals as predicted. The aromatic region will display the characteristic pattern of a 2-substituted thiophene. The quartet for the α-proton and the doublet for the β-protons in the aliphatic region confirm the ethylamine side chain. The broad singlet in the downfield region, which disappears upon D₂O exchange, unequivocally confirms the presence of the ammonium protons.
The chirality of the molecule at the α-carbon does not lead to diastereotopic protons within the molecule itself. However, if the compound were to be analyzed in the presence of a chiral solvating agent, two distinct sets of signals would be expected for a racemic mixture, allowing for the determination of enantiomeric excess.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By understanding the underlying principles of chemical shifts and coupling constants, and by following a robust, self-validating experimental protocol, researchers can confidently acquire and interpret the spectrum of this important chiral building block. This knowledge is fundamental for ensuring the quality and identity of materials used in the development of new chemical entities.
References
-
P. A. S. Smith, "The Chemistry of Open-Chain Organic Nitrogen Compounds," Vol. 1, W. A. Benjamin, Inc., 1965. [Link]
-
H. Günther, "NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry," 3rd ed., Wiley-VCH, 2013. [Link]
-
"Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines," Nature Protocols, 2018. [Link]
-
"Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s," Bulletin of the Chemical Society of Japan, 1983. [Link]
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An In-depth Technical Guide to the Thermal Stability of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride
Foreword: The Criticality of Thermal Stability in Chiral Amine APIs
(1S)-1-(Thiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The thiophene moiety is a common feature in many drugs, and the chiral nature of this particular amine makes it a valuable precursor for stereospecific syntheses. As with any pharmaceutical compound, a thorough understanding of its solid-state properties is paramount for ensuring drug product quality, safety, and efficacy. Among these properties, thermal stability is a critical parameter that influences every stage of the drug development lifecycle, from manufacturing and purification to formulation, packaging, and storage. This guide provides a comprehensive technical overview of the methodologies and expected thermal behavior of this compound, offering a robust framework for researchers, scientists, and drug development professionals.
The Foundational Role of Thermal Analysis in Pharmaceutical Development
Thermal analysis techniques are indispensable tools in the pharmaceutical sciences for the characterization of drug substances and excipients.[1] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information regarding the thermal stability, decomposition pathways, and phase transitions of a material.[1] For a hydrochloride salt of a chiral amine like this compound, these analyses are vital for:
-
Determining the Decomposition Temperature: Identifying the temperature at which the compound begins to degrade is fundamental for establishing safe processing and storage temperatures.
-
Elucidating Degradation Mechanisms: Understanding the steps and potential byproducts of thermal decomposition is crucial for risk assessment and impurity profiling.
-
Assessing Physicochemical Properties: DSC can reveal information about melting point, crystallinity, and the presence of polymorphs, all of which can impact the bioavailability and stability of the final drug product.
-
Ensuring Compliance with Regulatory Standards: Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous stability testing of new drug substances, including their thermal stability.[2][3][4][5][6]
This guide will delve into the practical application of TGA and DSC for the comprehensive thermal characterization of this compound.
Experimental Workflow for Thermal Stability Assessment
A robust and self-validating experimental workflow is essential for obtaining reliable thermal stability data. The following protocols for TGA and DSC are designed to provide a comprehensive thermal profile of this compound, grounded in established pharmaceutical analysis principles.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability.
Objective: To determine the onset of thermal decomposition and the stages of mass loss for this compound.
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for a sufficient time to ensure thermal equilibrium.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the decomposition profile of the sample.
Diagram of the TGA Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, and to observe any other phase transitions or decomposition events for this compound.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.
-
Atmosphere: Maintain an inert atmosphere within the DSC cell using a constant flow of high-purity nitrogen (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature from 30 °C to a temperature above the melting/decomposition point (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks.
Diagram of the DSC Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry.
Predicted Thermal Behavior and Decomposition Pathway
Expected TGA Profile
The TGA curve for this compound is anticipated to show a multi-step decomposition process.
-
Initial Stability: The compound is expected to be thermally stable up to a temperature of approximately 150-180 °C, which is a common range for many pharmaceutical hydrochlorides.[7][8][9]
-
Step 1: Dehydrochlorination: The initial mass loss is likely to correspond to the loss of hydrogen chloride (HCl). This is a characteristic decomposition pathway for amine hydrochlorides. The theoretical mass loss for HCl from C₆H₉NS·HCl (molar mass: 163.67 g/mol ) is approximately 22.3%.
-
Step 2: Decomposition of the Free Amine: Following the loss of HCl, the resulting free amine, (1S)-1-(thiophen-2-yl)ethan-1-amine, will undergo further decomposition at higher temperatures. This decomposition is likely to involve the fragmentation of the ethylamine side chain and the thiophene ring.
Table 1: Predicted TGA Data for this compound
| Decomposition Step | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Fragment |
| 1 | 180 - 250 | ~22% | HCl |
| 2 | 250 - 400 | >70% | Decomposition of the organic moiety |
Expected DSC Profile
The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the compound, likely followed by decomposition.
-
Melting Point: The melting point is anticipated to be in the range of 180-220 °C. It is important to note that for many amine hydrochlorides, melting can be concurrent with the onset of decomposition.
-
Decomposition: The decomposition process, initiated by dehydrochlorination, will likely be observed as a complex series of endothermic and/or exothermic events following the initial melting.
Proposed Decomposition Pathway
The thermal decomposition of this compound is hypothesized to proceed via the following pathway:
Diagram of the Proposed Decomposition Pathway:
Caption: Proposed thermal decomposition pathway.
The initial step is the cleavage of the ionic bond between the protonated amine and the chloride ion, leading to the release of gaseous HCl. The resulting free amine is less thermally stable and will subsequently decompose through various fragmentation routes. The presence of the thiophene ring may lead to the formation of various sulfur-containing volatile compounds.
Causality and Mechanistic Insights
The predicted thermal instability of this compound above approximately 180 °C is primarily due to the lability of the ammonium hydrochloride group. The protonated amine can readily donate its proton to the chloride ion, initiating the dehydrochlorination process. The stability of the resulting free amine is then dictated by the bond energies within the molecule. The C-N bond and the bonds within the thiophene ring will be susceptible to cleavage at elevated temperatures.
The formation of a salt from a free amine generally increases its thermal stability due to the strong ionic interactions in the crystal lattice.[10] However, the hydrochloride salt still provides a facile pathway for decomposition via the elimination of HCl.
Conclusion and Recommendations for Drug Development
This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. While direct experimental data is pending, the provided protocols and predicted thermal behavior offer a solid foundation for drug development professionals.
Key Recommendations:
-
Experimental Verification: It is imperative to perform the described TGA and DSC experiments to obtain precise data on the thermal stability of the specific batch of this compound being used.
-
Forced Degradation Studies: In addition to TGA and DSC, forced degradation studies under various stress conditions (e.g., high humidity, oxidation, photolysis) should be conducted as per ICH guidelines to fully characterize the stability of the compound.[2][6]
-
Impurity Profiling: The decomposition products should be identified and quantified using techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) to assess any potential toxicological risks.
-
Formulation Considerations: The thermal stability data will be critical in guiding the selection of appropriate excipients and manufacturing processes (e.g., drying, milling, and granulation) to minimize degradation of the API in the final drug product.
By adhering to these principles and methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of drug products containing this compound.
References
- de Oliveira, G. G., Ferraz, H. G., & Matos, J. do R. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC).
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
- MDPI. (2022). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Molecules, 27(3), 755.
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National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
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PerkinElmer. (n.d.). Differential Scanning Calorimetry (DSC) thermograms. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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AMI Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Retrieved from [Link]
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ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
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ChemRxiv. (2020). Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]
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Sci-Hub. (n.d.). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]
- Bentham Science. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Current Pharmaceutical Design, 16(17), 1889-1901.
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ResearchGate. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. Retrieved from [Link]
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AMI Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]
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CBSE Academic. (n.d.). CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26)*. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10398-10419.
- Royal Society of Chemistry. (2024). Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Treatment.
-
Chemsrc. (2025). (R)-(+)-1-Phenylethylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Retrieved from [Link]
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ACS Publications. (n.d.). Supporting Information For: S1. Retrieved from [Link]
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ResearchGate. (2014). Thermal Degradation of Linear Amines for CO2 Capture. Retrieved from [Link]
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The Pharmacological Potential of Thiophene Ethylamine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its aromaticity, hydrophobicity, and ability to engage in hydrogen bonding and other non-covalent interactions, make it a "privileged scaffold" in drug design.[1] The thiophene moiety is present in numerous FDA-approved drugs, spanning a wide range of therapeutic areas, including anti-inflammatory, cardiovascular, and neurological agents.[1] The lipophilicity of the thiophene ring often contributes to enhanced membrane permeability, a crucial factor for drugs targeting the central nervous system (CNS).[1] This guide focuses on a specific and highly promising class of thiophene-containing compounds: thiophene ethylamine derivatives. By exploring their synthesis, structure-activity relationships (SAR), and diverse biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to guide future discovery efforts.
Core Synthesis Strategies for Thiophene Ethylamine Derivatives
The synthesis of 2-(thiophen-2-yl)ethanamine and its derivatives is a critical first step in exploring their therapeutic potential. Several synthetic routes have been established, each with its own advantages and considerations. A common and versatile approach involves the reduction of an intermediate, such as a nitroethenylthiophene or a thiophene acetaldehyde oxime.
One prominent synthetic pathway begins with 2-thiophenecarbaldehyde, which can be prepared from thiophene and N,N-dimethylformamide (DMF).[2] The 2-thiophenecarbaldehyde is then reacted with nitromethane to form 2-(2-nitroethenyl)thiophene. Subsequent reduction of the nitro group yields the desired 2-(thiophen-2-yl)ethanamine.[3]
Another effective method involves the conversion of 2-thiophene ethanol to the target ethylamine. This can be achieved through a two-step process of esterification followed by ammonolysis.[4] A more direct approach involves the reaction of an activated 2-thiophene with N-(protective group)-aziridine, followed by deprotection to yield the final product.[3]
Below is a generalized workflow for the synthesis of 2-(thiophen-2-yl)ethanamine, illustrating a common synthetic strategy.
Caption: A representative synthetic workflow for 2-(thiophen-2-yl)ethanamine.
The true diversity of this class of compounds comes from the subsequent derivatization of the primary amine, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships.
Psychoactive Properties: Exploring the Thiophene Bioisostere of Phenethylamines
The structural similarity between thiophene ethylamine and phenethylamine, a core scaffold for many psychoactive compounds, has prompted significant investigation into the CNS effects of these thiophene derivatives.[5] The thiophene ring can act as a bioisostere of the phenyl ring, leading to compounds with similar biological activities.
A key example is thiopropamine, or 1-(thiophen-2-yl)propan-2-amine, an analog of amphetamine where the phenyl group is replaced by a thiophene ring.[6] Thiopropamine exhibits stimulant effects, albeit with approximately one-third the potency of amphetamine.[6] The mechanism of action for such compounds is believed to be analogous to that of amphetamine, primarily acting as a norepinephrine-dopamine reuptake inhibitor (NDRI) and/or releasing agent.[3][6]
Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition
Norepinephrine (NE) and dopamine (DA) are crucial neurotransmitters involved in regulating mood, attention, and reward pathways. Their signaling is terminated by reuptake from the synaptic cleft via the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively. NDRIs block these transporters, leading to an increase in the extracellular concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.[3] This mechanism is responsible for the stimulant and antidepressant effects of many clinically used drugs.[3]
Caption: Mechanism of action of thiophene ethylamine derivatives as NDRIs.
Structure-Activity Relationship (SAR) for Psychoactive Effects
The psychoactive profile of thiophene ethylamine derivatives can be modulated by substitutions on both the thiophene ring and the ethylamine side chain. For phenethylamines, substitutions on the aromatic ring, particularly at the 4-position, can significantly influence their activity at serotonin receptors, such as 5-HT2A and 5-HT2C, which are key targets for hallucinogenic compounds.[7] It is plausible that similar substitutions on the thiophene ring of thiophene ethylamines could likewise alter their receptor binding profiles, potentially shifting their activity from primarily dopaminergic and noradrenergic to serotonergic.
Furthermore, modifications to the ethylamine side chain, such as N-alkylation or the incorporation of the amine into a cyclic structure, can impact potency and selectivity for monoamine transporters. For instance, in a series of cycloalkanol ethylamine norepinephrine reuptake inhibitors, the introduction of a piperazine-containing analogue led to a potent and selective NRI.[8]
Antimicrobial Activity of Thiophene Ethylamine Derivatives
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.[9][10]
Evaluating Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standard and widely used technique for determining MIC values.
Structure-Activity Relationship (SAR) for Antimicrobial Effects
The antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. In one study, the introduction of a pyridine side chain significantly enhanced the antimicrobial activity compared to the parent enaminone derivative.[9] For a series of thiophene derivatives, compounds with a 4-chlorophenyl substituent on the amide at position 2 of the thiophene ring showed potent activity.[1] The position of substituents is also critical; for instance, a substituent in the meta position of a benzamide group was found to be more potent than in the ortho or para positions against A. baumannii and E. coli.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative 2 | A. baumannii | 16 | [1] |
| Thiophene Derivative 2 | E. coli | 16 | [1] |
| Thiophene Derivative 4 | A. baumannii (Col-R) | 16 (MIC50) | [11] |
| Thiophene Derivative 4 | E. coli (Col-R) | 8 (MIC50) | [11] |
| Thiophene Derivative 5 | A. baumannii (Col-R) | 16 (MIC50) | [11] |
| Thiophene Derivative 5 | E. coli (Col-R) | 32 (MIC50) | [11] |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | [10] |
Note: Col-R indicates colistin-resistant strains.
Anticancer Potential of Thiophene Ethylamine Derivatives
The thiophene scaffold is a common feature in a number of anticancer agents, and novel thiophene derivatives continue to be a fertile ground for the discovery of new oncology therapeutics.[12] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[13]
Screening for Anticancer Activity: The MTT Assay
A primary method for assessing the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay. The amount of formazan produced can be quantified spectrophotometrically, and the results are often expressed as the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Mechanism of Action: Modulation of Cancer-Related Signaling Pathways
Thiophene derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One such critical pathway is the mitogen-activated protein kinase (MAPK) pathway. The MAPK cascade is a central signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] Mutations that lead to the constitutive activation of this pathway are common in many cancers.[2]
Some thiophene derivatives have been shown to induce apoptosis in cancer cells by regulating the MAPK and PI3K/Akt/mTOR pathways.[13][14] For instance, a novel thiophene-based compound was found to induce apoptosis in neuroblastoma cells by modulating the AKT and MAPK pathways.[13]
Caption: Potential inhibition of the MAPK signaling pathway by thiophene ethylamine derivatives.
Structure-Activity Relationship (SAR) for Anticancer Effects
The anticancer activity of thiophene derivatives is highly sensitive to their substitution patterns. In a study of thiophene carboxamide analogs, the length of an alkyl chain in the tail part of the molecule was found to be crucial for their growth inhibitory activity against human cancer cell lines.[6] Another study on 2-(thiophen-2-yl)-1,3,5-triazine derivatives identified a compound with a specific substitution pattern that exhibited excellent anti-tumor potency against A549, MCF-7, and HeLa cell lines.[14] The presence of certain substituents, such as a 2-iodobenzamide group, has been shown to enhance inhibitory activity against the A549 cell line.[15]
Table 2: IC50 Values of Selected Thiophene Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13g | A549 (Lung) | 0.20 | [14] |
| Compound 13g | MCF-7 (Breast) | 1.25 | [14] |
| Compound 13g | HeLa (Cervical) | 1.03 | [14] |
| BZ02 (2-iodobenzamide derivative) | A549 (Lung) | 6.10 | [15] |
| BZA09 (benzylamine derivative) | A549 (Lung) | 2.73 | [15] |
| Compound 5 | HepG-2 (Liver) | 5.3 | [16] |
| Compound 8 | HepG-2 (Liver) | 3.3 | [16] |
| Compound 5 | MCF-7 (Breast) | 7.301 | [16] |
| Compound 8 | MCF-7 (Breast) | 4.132 | [16] |
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiophene ethylamine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Protocol for Anticancer Activity Screening using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of thiophene ethylamine derivatives.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiophene ethylamine derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
Thiophene ethylamine derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their potential to act as psychoactive agents, potent antimicrobials, and effective anticancer compounds warrants further investigation. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships. By strategically modifying the thiophene ring and the ethylamine side chain, researchers can fine-tune the pharmacological properties of these compounds to enhance their potency, selectivity, and drug-like characteristics.
Future research should focus on:
-
Expanding the chemical diversity of thiophene ethylamine libraries to conduct more comprehensive SAR studies.
-
Elucidating the precise molecular targets and mechanisms of action for their psychoactive, antimicrobial, and anticancer effects.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Utilizing computational modeling and in silico screening to guide the rational design of next-generation thiophene ethylamine derivatives with enhanced therapeutic potential.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest to translate the promise of thiophene ethylamine derivatives into novel and effective medicines.
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The Pharmacological Profile of Substituted Thiophenes: A Technical Guide for Drug Discovery Professionals
Foreword: The Thiophene Scaffold - A Privileged Structure in Modern Medicinal Chemistry
To the dedicated researcher, the thiophene ring is more than a simple five-membered aromatic heterocycle. It is a cornerstone of modern drug design, a "privileged pharmacophore" whose structural and electronic properties have been successfully exploited across a remarkable breadth of therapeutic areas.[1] Its bioisosteric relationship with the phenyl group allows for nuanced modulation of a compound's pharmacokinetic and pharmacodynamic profile, often improving metabolic stability, binding affinity, and overall efficacy.[1] The sulfur heteroatom itself is not a passive component; its capacity for hydrogen bonding can be a critical factor in enhancing drug-receptor interactions.
This guide is structured to move beyond a simple cataloging of activities. It is designed as a technical resource that delves into the causality behind the pharmacological effects of substituted thiophenes. We will explore key examples from distinct therapeutic classes, dissect their mechanisms of action, provide validated experimental protocols for their characterization, and present the quantitative data that underpins our understanding. Each protocol is presented as a self-validating system, incorporating the necessary controls to ensure data integrity—a non-negotiable in drug development.
Part 1: Foundational Synthesis - The Gewald Reaction
The synthesis of polysubstituted 2-aminothiophenes is a critical starting point for many pharmacologically active molecules. The Gewald three-component reaction remains one of the most efficient and versatile methods for this purpose.[2] Its enduring utility lies in its convergent nature, bringing together a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in a single, high-yield step.
Rationale for the Method
The Gewald reaction is selected for its operational simplicity and broad substrate scope. The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization.[3] This pathway reliably produces the core 2-aminothiophene scaffold, which is primed for further functionalization.
Detailed Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene
This protocol provides a representative procedure for the synthesis of a substituted 2-aminothiophene.
1. Reagent Preparation:
- Prepare a solution of the starting ketone (e.g., cyclohexanone, 1.0 equivalent) and the active methylene nitrile (e.g., malononitrile, 1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
- Finely powder elemental sulfur (1.1 equivalents).
2. Reaction Assembly:
- To the stirred solution of the ketone and nitrile, add the powdered sulfur.
- Add a basic catalyst. Morpholine (0.5 equivalents) is traditionally used, though greener catalysts like L-proline (0.1 equivalents) have shown high efficacy.[4]
- Causality Check: The base is crucial for catalyzing both the initial Knoevenagel condensation and the subsequent cyclization steps. The choice of a secondary amine like morpholine is historical and effective, while organocatalysts like L-proline represent a move towards more sustainable and often milder reaction conditions.
3. Reaction Execution:
- Gently heat the reaction mixture to 50-60°C with continuous stirring.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
- Reaction times can vary from 2 to 12 hours depending on the substrates.
4. Work-up and Purification:
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water with stirring. The product will often precipitate as a solid.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the catalyst and any water-soluble impurities.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene.
5. Validation and Characterization:
- Confirm the structure and purity of the final product using standard analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H and C≡N stretches).
Part 2: Pharmacological Profiles and Mechanistic Analysis
We will now examine four distinct classes of drugs where the substituted thiophene core is central to their therapeutic effect.
Class I: Atypical Antipsychotics - The Case of Olanzapine
Olanzapine is a cornerstone second-generation (atypical) antipsychotic used in the treatment of schizophrenia and bipolar disorder.[5][6] Its efficacy stems from a complex polypharmacology, targeting multiple neurotransmitter receptors.
Mechanism of Action: Olanzapine's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[5] The D2 antagonism alleviates the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), while the potent 5-HT2A antagonism is a hallmark of atypical antipsychotics, believed to mitigate extrapyramidal side effects and potentially improve "negative" symptoms and cognitive function.[5][7] Olanzapine also exhibits significant affinity for other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its overall clinical profile and side effects.[7][8]
Signaling Pathway: The antagonism of D2 (a Gαi-coupled receptor) and 5-HT2A (a Gαq-coupled receptor) disrupts their respective downstream signaling cascades. D2 antagonism prevents the inhibition of adenylyl cyclase, thereby modulating cAMP levels and protein kinase A (PKA) activity. 5-HT2A antagonism blocks the activation of phospholipase C (PLC), which in turn prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers that mobilize intracellular calcium and activate protein kinase C (PKC).
Quantitative Pharmacological Data: Olanzapine
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (IC50/Ki, nM) | Reference |
|---|---|---|---|
| Dopamine D2 | 11-31 | >80% occupancy at clinical doses | [9] |
| Serotonin 5-HT2A | 4 | >90% occupancy at clinical doses | [9] |
| Serotonin 5-HT2C | 11 | 15 (GTPγS binding) | [8] |
| Histamine H1 | 7 | 19 (Tissue assay) | [8] |
| Muscarinic M1 | 2.5 | 70 (Functional antagonism) | [8] |
| Adrenergic α1 | 19 | 9 (Tissue assay) |[8] |
Featured Protocol: 5-HT2A Receptor-Mediated Calcium Flux Assay
This functional assay quantifies the ability of a compound to antagonize 5-HT2A receptor activation by measuring changes in intracellular calcium.
1. Cell Culture and Preparation:
- Rationale for Cell Line: Use CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor. These cell lines are industry-standard for GPCR assays due to their robust growth, ease of transfection, and low endogenous expression of many GPCRs, providing a clean background for the recombinant receptor's signaling.[10][11][12]
- Culture cells to ~80-90% confluency in a T-75 flask.
- Harvest cells and seed into a 96-well, black-walled, clear-bottom microplate at a density of 40,000-60,000 cells per well. Incubate overnight.
2. Fluorescent Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
- Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
- Incubate the plate for 45-60 minutes at 37°C in the dark.[13][14]
3. Compound Incubation (Antagonist Mode):
- Prepare serial dilutions of the test thiophene compound (e.g., Olanzapine) in assay buffer.
- Add 20 µL of the diluted compound to the appropriate wells.
- Controls (Self-Validation):
- Vehicle Control: Wells with assay buffer only (represents 100% agonist response).
- Positive Control Antagonist: Wells with a known 5-HT2A antagonist (e.g., Ketanserin).
- Incubate for 15-20 minutes at room temperature.
4. Agonist Stimulation and Signal Detection:
- Prepare a solution of a 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits ~80% of the maximal response (EC80).
- Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Initiate reading to establish a stable baseline fluorescence for 10-20 seconds.
- Inject 20 µL of the agonist solution into each well.
- Continue to measure fluorescence intensity every 1-2 seconds for at least 90-120 seconds to capture the peak calcium response.
- Controls (Self-Validation):
- Positive Control (Max Signal): Add a calcium ionophore like Ionomycin to a set of wells to determine the maximum possible signal, confirming cell viability and dye loading.[15][16]
- Negative Control (Min Signal): Use a calcium chelator like EGTA to establish the baseline low-calcium signal.[13][16]
5. Data Analysis:
- Calculate the peak fluorescence response for each well.
- Normalize the data: (Response_Sample - Response_Min) / (Response_Max - Response_Min) * 100.
- Plot the normalized response against the log concentration of the antagonist.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Class II: Antiplatelet Agents - Clopidogrel and Prasugrel
Thienopyridines, such as clopidogrel and prasugrel, are critical prodrugs used to prevent thrombotic events in patients with acute coronary syndrome or those undergoing percutaneous coronary intervention.[17]
Mechanism of Action: Both clopidogrel and prasugrel are bioactivated in the liver to their respective active thiol metabolites.[17] This active metabolite then acts as an irreversible antagonist of the platelet P2Y12 receptor.[18][19] The P2Y12 receptor is a Gαi-coupled receptor that, when activated by endogenous adenosine diphosphate (ADP), inhibits adenylyl cyclase, leading to lower intracellular cAMP levels and subsequent platelet activation and aggregation. By forming a disulfide bond with a cysteine residue on the P2Y12 receptor, the active metabolite permanently disables it for the life of the platelet.[20][21] This prevents ADP-mediated platelet aggregation, a key step in thrombus formation.
Signaling Pathway: The irreversible antagonism of the P2Y12 receptor by thienopyridines prevents the Gαi-mediated inhibition of adenylyl cyclase. This results in sustained cAMP levels, which promotes the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP (VASP-P) is a key negative regulator of platelet activation.
Quantitative Pharmacological Data: Thienopyridines
| Compound | Parameter | Value | Note | Reference |
|---|---|---|---|---|
| Clopidogrel (Active Met.) | IC50 | 487 nM | Inhibition of [³H]2-MeS-ADP binding to P2Y12 | [20] |
| Prasugrel (Active Met.) | Onset of Action | 30 mins | Following 60 mg loading dose | [2] |
| Prasugrel | Platelet Inhibition | ~79% | After 60 mg loading dose |[2] |
Featured Protocol: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay is a highly specific method to measure the direct downstream effect of P2Y12 receptor inhibition.[22] It quantifies the phosphorylation state of VASP, providing a platelet reactivity index (PRI).
1. Sample Collection and Preparation:
- Collect whole blood from subjects into tubes containing 3.2% sodium citrate.
- Causality Check: Citrate is used as the anticoagulant because it chelates calcium, preventing coagulation while maintaining platelet integrity for functional testing. Heparin is avoided as it can interfere with platelet function assays.
- All samples should be processed within 2-4 hours of collection and kept at room temperature. Do not refrigerate.
2. In Vitro Stimulation:
- For each blood sample, prepare two tubes:
- Tube A (PGE1): Add Prostaglandin E1 (PGE1). PGE1 stimulates adenylyl cyclase via the prostacyclin receptor, leading to a basal level of VASP phosphorylation.
- Tube B (PGE1 + ADP): Add both PGE1 and ADP. In uninhibited platelets, ADP will act on the P2Y12 receptor to inhibit adenylyl cyclase, thus reducing VASP phosphorylation compared to Tube A.
- Incubate both tubes for 10 minutes at room temperature.
3. Cell Fixation and Permeabilization:
- Add a formaldehyde-based fixation solution to both tubes to stop the reaction and fix the cells. Incubate for 10 minutes.
- Add a permeabilization solution (e.g., Triton X-100) to allow antibodies to access intracellular proteins.
4. Antibody Staining:
- To each tube, add a cocktail of fluorescently-labeled monoclonal antibodies:
- Anti-VASP-P (Ser239): An antibody specific for the phosphorylated form of VASP (e.g., conjugated to FITC).
- Anti-CD61: A platelet-specific marker to gate on the platelet population (e.g., conjugated to PE).
- Incubate for 10 minutes in the dark at room temperature.
5. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer.
- Gate on the platelet population based on forward scatter, side scatter, and positive CD61 staining.
- For the gated platelet population, measure the Mean Fluorescence Intensity (MFI) of the VASP-P antibody stain for both Tube A (MFI_PGE1) and Tube B (MFI_PGE1+ADP).
6. Data Analysis and Interpretation:
- Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [ (MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1 ] * 100
- Interpretation (Self-Validation):
- High PRI: Indicates a large difference between the two conditions, meaning ADP is effectively inhibiting VASP phosphorylation. This signifies poor P2Y12 blockade and high platelet reactivity (a "non-responder").
- Low PRI: Indicates a small difference, meaning the P2Y12 receptor is blocked by the drug and ADP cannot exert its inhibitory effect. This signifies effective P2Y12 blockade and low platelet reactivity (a "responder").
- Reference samples from untreated donors should be run to establish the normal range of PRI.
Class III: Anti-inflammatory Agents - The Case of Tiaprofenic Acid
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, used for the management of pain and inflammation, particularly in arthritis.[23][24]
Mechanism of Action: Like other NSAIDs, tiaprofenic acid's primary mechanism is the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[20] By blocking this conversion, tiaprofenic acid reduces the synthesis of pro-inflammatory prostaglandins at the site of injury.[20]
Signaling Pathway: The therapeutic action of tiaprofenic acid is a direct interruption of the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it prevents the formation of the intermediate prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.
Quantitative Pharmacological Data: Representative Propionic Acid NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Tiaprofenic Acid | 1.8 | 1.7 | ~1.06 | [24] (Implied non-selective) |
| Ibuprofen | 13 | 344 | 0.04 | [25] |
| Naproxen | 7 | 118 | 0.06 | [25] |
| Celecoxib (Control) | 15 | 0.04 | 375 |[25] |
Featured Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This assay provides a physiologically relevant assessment of COX inhibition by using whole blood as the enzyme source and measuring the production of specific prostaglandins.
1. Sample Collection:
- Draw venous blood from healthy, drug-free volunteers into tubes containing heparin.
2. COX-1 Activity Assay (Thromboxane B₂ Measurement):
- Aliquot 500 µL of whole blood into microcentrifuge tubes.
- Add 5 µL of test compound (Tiaprofenic Acid) at various concentrations or vehicle (DMSO). Pre-incubate for 15 minutes at 37°C.
- Rationale: This assay measures COX-1 activity in platelets. The endpoint, Thromboxane B₂ (TXB₂), is the stable metabolite of Thromboxane A₂, which is produced exclusively by COX-1 in platelets.
- Allow the blood to clot by incubating for 60 minutes at 37°C. This provides the endogenous stimulus (thrombin) for platelet activation and TXB₂ production.
- Centrifuge at 2,000 x g for 10 minutes to obtain serum.
- Measure TXB₂ concentration in the serum using a validated Enzyme Immunoassay (EIA) kit.
3. COX-2 Activity Assay (Prostaglandin E₂ Measurement):
- Aliquot 500 µL of whole blood into microcentrifuge tubes.
- Add 5 µL of test compound (Tiaprofenic Acid) at various concentrations or vehicle (DMSO).
- Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.
- Rationale: LPS is a potent inflammatory stimulus that induces the expression of COX-2 in monocytes. The endpoint, Prostaglandin E₂ (PGE₂), is a major product of the induced COX-2 enzyme in this system.
- Incubate the blood for 24 hours at 37°C to allow for COX-2 induction and PGE₂ synthesis.
- Centrifuge at 2,000 x g for 10 minutes to obtain plasma.
- Measure PGE₂ concentration in the plasma using a validated EIA kit.
4. Data Analysis (Self-Validation):
- For both assays, plot the percent inhibition of prostaglandin synthesis versus the log concentration of the test compound.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.
- Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
- Controls:
- Vehicle Control (DMSO): Represents 0% inhibition.
- Non-selective Inhibitor (e.g., Indomethacin): Should inhibit both COX-1 and COX-2.
- Selective COX-2 Inhibitor (e.g., Celecoxib): Should potently inhibit COX-2 with minimal effect on COX-1 at similar concentrations.
Class IV: Anticancer Agents - The Case of Raltitrexed
Raltitrexed is a thiophene-containing folate analogue antimetabolite. It is a highly specific inhibitor of a critical enzyme in DNA synthesis, making it an effective chemotherapeutic agent, particularly for colorectal cancer.
Mechanism of Action: Raltitrexed's primary target is thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[26] dTMP is an essential precursor for deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication.[27] By potently inhibiting TS, raltitrexed depletes the intracellular pool of dTTP, which halts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, a phenomenon known as "thymineless death".[11] The drug enters the cell via the reduced folate carrier and is retained intracellularly after polyglutamylation, which enhances its inhibitory potency against TS.[11]
Signaling Pathway: The mechanism is a direct enzymatic inhibition that starves the cell of a crucial DNA building block, triggering the DNA damage response pathway and subsequent apoptosis.
Quantitative Pharmacological Data: Raltitrexed
| Target / Cell Line | Parameter | Value | Note | Reference |
|---|---|---|---|---|
| Thymidylate Synthase | Ki (human) | 11 nM | For the polyglutamated form | [26] |
| L1210 Cells | IC50 | 9 nM | Murine leukemia cell growth inhibition | [26][28] |
| IMR-32 Cells | IC50 | ~10 nM | Human neuroblastoma cell growth | [29][30] |
| SK-N-BE(2) Cells | IC50 | ~3 nM | Human neuroblastoma cell growth |[29][30] |
Featured Protocol: Sulforhodamine B (SRB) Cell Cytotoxicity Assay
The SRB assay is a robust, simple, and cost-effective colorimetric method for determining cytotoxicity based on the measurement of total cellular protein content.[18] It is widely used for high-throughput screening of anticancer compounds.
1. Cell Culture and Plating:
- Rationale for Cell Line: Select appropriate cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer). The choice should be driven by the research question, such as targeting a specific cancer type or a line known to overexpress a particular target.
- Culture cells to ~80% confluency. Harvest and plate cells in a 96-well flat-bottom plate at an optimized seeding density (e.g., 5,000-10,000 cells/well).
- Incubate for 24 hours to allow cells to attach.
2. Compound Treatment:
- Prepare serial dilutions of the test compound (Raltitrexed) in the appropriate culture medium.
- Remove the medium from the plate and add 100 µL of the diluted compound solutions to the wells.
- Controls (Self-Validation):
- Vehicle Control: Wells treated with medium containing the same concentration of DMSO as the highest drug concentration. Represents 100% cell viability.
- Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
- Blank Control: Wells containing medium but no cells, to measure background absorbance.
- Incubate the plate for the desired exposure time (typically 48-72 hours).
3. Cell Fixation:
- Gently aspirate the medium.
- Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the plate.
- Incubate at 4°C for 1 hour.[18]
4. Staining:
- Wash the plates five times with slow-running tap water to remove TCA and let air dry completely.
- Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
- Incubate at room temperature for 30 minutes.[18]
5. Washing and Solubilization:
- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[18]
- Allow the plates to air dry completely.
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
6. Absorbance Measurement and Analysis:
- Measure the optical density (OD) at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition: % Inhibition = [ 1 - (OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank) ] * 100
- Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Conclusion and Future Perspectives
The substituted thiophene scaffold continues to demonstrate its immense value in drug discovery. The examples highlighted in this guide—spanning antipsychotics, antiplatelet agents, NSAIDs, and cancer chemotherapy—represent just a fraction of its therapeutic reach. The versatility of the Gewald reaction and other synthetic methodologies ensures a continuous pipeline of novel thiophene derivatives for screening and development.
As Senior Application Scientists, our role is to bridge the gap between chemical synthesis and biological validation. The protocols detailed herein are not merely recipes; they are robust, self-validating workflows designed to generate high-quality, reproducible data. Understanding the causality behind each step—from the choice of a cell line to the inclusion of specific controls—is what transforms a good experiment into a definitive one. The future of thiophene-based drug discovery will undoubtedly involve more targeted approaches, including the design of covalent inhibitors, allosteric modulators, and compounds with finely tuned polypharmacology. By employing the rigorous methodologies outlined in this guide, the research community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
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Kondo, Y., et al. (2020). Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]
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Stago. (2010). Stago's VASP Assay Used For P2Y12 Biomarker Studies. Retrieved from [Link]
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Navigating the Safe Handling of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine that serves as a valuable building block in pharmaceutical synthesis. Its unique structure, incorporating both a thiophene ring and a chiral amine center, makes it a key component in the development of novel therapeutic agents. However, like many specialized chemical reagents, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling of this compound, drawing upon data from closely related compounds to establish a robust framework for its safe utilization.
Chemical and Physical Identity
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (S)-(-)-alpha-Methyl-2-thiophenemethylamine hydrochloride | N/A |
| CAS Number | 1305712-32-6 (for the (S)-enantiomer hydrochloride) | N/A |
| Molecular Formula | C₆H₁₀ClNS | [1] |
| Molecular Weight | 163.67 g/mol | [1] |
| Physical Form | Solid (inferred from similar amine hydrochlorides) | [2] |
| Melting Point | 254 - 260 °C (for Triethylamine hydrochloride, as a proxy) | [2] |
| Solubility | Soluble in water (for Ethylamine hydrochloride, as a proxy) |
Hazard Identification and GHS Classification
Pictogram:
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [3]
-
P270: Do not eat, drink or smoke when using this product. [2][3]
-
P271: Use only outdoors or in a well-ventilated area. [3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [2][3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention. [3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention. [2][3]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [2]
-
P501: Dispose of contents/container to an approved waste disposal plant. [2]
Core Safety Directives and Rationale
The primary hazards associated with this compound stem from its potential to cause irritation upon contact and toxicity if ingested. The thiophene moiety itself is a known irritant and can be harmful. The amine hydrochloride salt is typically a solid, meaning the primary exposure routes are inhalation of dust particles and dermal contact with the solid.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical.
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron may be advisable.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter is necessary.
-
Caption: Mandatory PPE for handling this compound.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to mitigating the risks associated with this compound.
Safe Handling Workflow
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: As a solid, care must be taken to avoid generating dust during weighing and transfer. Use a spatula and weigh the compound on a tared weigh boat inside the fume hood.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Be aware that the dissolution of amine hydrochlorides in water can be exothermic.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces.
Caption: A stepwise workflow for the safe handling of the solid compound.
Storage Requirements
Proper storage is crucial for maintaining the stability and integrity of the compound, as well as for safety.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases. Contact with strong bases will liberate the free amine.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. | [2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention. | [2] |
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for chemical waste. Clean the spill area with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as for a small spill.
Stability and Reactivity
-
Chemical Stability: Amine hydrochloride salts are generally stable under normal laboratory conditions.[4]
-
Reactivity:
-
Reactivity of the Thiophene Ring: The thiophene ring is generally stable to oxidizing agents, but strong oxidation can lead to ring opening. It is susceptible to electrophilic substitution, primarily at the C5 position if the C2 position is substituted.[7]
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on the hazards of the thiophene moiety and general principles of amine toxicity.
-
Acute Toxicity: As indicated by the GHS classification of similar compounds, it is expected to be harmful if swallowed.
-
Irritation: It is expected to cause skin and serious eye irritation. Inhalation of dust may cause respiratory tract irritation.
-
Chronic Toxicity: The metabolism of some thiophene-containing drugs by cytochrome P450 enzymes can lead to toxic side effects, including nephrotoxicity and hepatotoxicity.[8] While the risk for this specific compound is not established, it is a prudent consideration for researchers.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect the solid compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous waste.[9]
-
Liquid Waste: Solutions of the compound should be collected in a designated, labeled container for hazardous liquid waste. Do not dispose of down the drain.[9]
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method.
Conclusion
This compound is a valuable reagent for chemical synthesis. By understanding its potential hazards and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of engineering controls, appropriate personal protective equipment, and strict adherence to handling and disposal procedures are the cornerstones of a safe laboratory environment.
References
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Sciencemadness Wiki. (2022, January 2). Thiophene. [Link]
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ANACHEMIA. (Date not available). MSDS for PHENETHYLAMINE. [Link]
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Reddit. (2018, May 13). Ways of crashing out amines. [Link]
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Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
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ACS Publications. (Date not available). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
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PubChem. (Date not available). 1-(Thiophen-2-yl)ethan-1-one--ethene (1/1). [Link]
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YouTube. (2015, June 11). Handling of Concentrated Acids. [Link]
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An In-Depth Technical Guide to the Safe Handling and Application of (1S)-1-(Thiophen-2-yl)ethan-1-amine hydrochloride
This guide provides a comprehensive overview of the material safety data, handling protocols, and risk mitigation strategies for (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer in-depth, field-proven insights into the safe and effective use of this versatile chemical intermediate.
Section 1: Chemical and Physical Identity
This compound is a chiral amine salt that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its utility is rooted in the combination of a stereochemically defined amine and a thiophene ring, a common scaffold in pharmacologically active molecules.[2]
| Property | Value | Source |
| Chemical Formula | C₆H₁₀ClNS | [3] |
| Molecular Weight | 163.67 g/mol | [3][4] |
| CAS Number | 171268-81-8 | [3] |
| Appearance | Typically a white to off-white crystalline solid. | [5] |
| Solubility | Highly soluble in water. | [5] |
| SMILES | CC(C1=CC=CS1)N.Cl | [3] |
Section 2: Hazard Identification and Proactive Risk Assessment
GHS Hazard Classification (Inferred): Based on data for similar amine hydrochlorides and thiophene derivatives, the following GHS classifications are anticipated[4][6][7][8]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][6]
-
Skin Irritation (Category 2): Causes skin irritation.[4][6][9]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][6][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][6][9]
Expert Analysis of Hazards: The amine hydrochloride functional group contributes to the acidic nature of the compound in solution, which can lead to irritation of the skin, eyes, and mucous membranes. The thiophene ring system, while a common pharmacophore, can also be implicated in skin sensitization in some individuals. Therefore, a cautious and proactive approach to handling is paramount.
Logical Workflow for Risk Assessment:
The following diagram illustrates a self-validating system for assessing and mitigating risks before handling this compound.
Caption: Proactive Risk Assessment Workflow.
Section 3: Field-Proven Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
3.1 Personal Protective Equipment (PPE): A multi-layered PPE approach is required to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Nitrile or neoprene gloves are recommended. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A flame-retardant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is advised.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[9]
3.2 Engineering Controls: The primary engineering control for handling this solid compound is a certified chemical fume hood. This provides a contained workspace and protects the user from inhaling airborne particles.
3.3 Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid material and avoid creating dust.
-
In Use: If preparing solutions, add the solid to the solvent slowly to control any potential exothermic reactions.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[6][9] Do not eat, drink, or smoke in the laboratory.[9]
3.4 Storage Conditions: Proper storage is crucial for both safety and chemical stability.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[11]
-
The hygroscopic nature of amine hydrochlorides means that they can absorb moisture from the air, which could affect reactivity and experimental results.[5]
Section 4: Emergency and First-Aid Procedures
A clear and well-rehearsed emergency plan is a critical component of laboratory safety.
4.1 First-Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[9][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[11] Seek immediate medical attention.
4.2 Spill Response Protocol:
A minor spill of a solid can be managed by trained laboratory personnel.
Caption: Emergency Spill Response Workflow.
Section 5: Disposal Considerations
Disposal of this compound and any contaminated materials must be carried out in strict accordance with all local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal contractor. Do not dispose of it down the drain or in general waste.
Section 6: Toxicological and Ecological Information
-
Toxicological Data: Specific toxicological data for this compound is limited. However, based on related structures, it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[4][6]
-
Ecological Data: The environmental impact of this compound has not been fully investigated. As a precautionary measure, prevent its release into the environment.[10] Amine compounds can affect the pH of aquatic systems, and their degradation products may be harmful to aquatic life.
Section 7: Applications in Research and Development
This compound is a key intermediate in the synthesis of novel pharmaceutical agents. The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs. The chiral amine provides a specific three-dimensional orientation that is often crucial for binding to biological targets. Its use in the development of anticancer and antimalarial drugs highlights its importance in modern drug discovery.[1]
References
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2-(Thiophen-3-yl)ethan-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: Humic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Retrieved from [Link]
-
Safety Data Sheet: Humic acid. (2021). Chemos GmbH & Co. KG. Retrieved from [Link]
-
Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). (n.d.). Cheméo. Retrieved from [Link]
- Thiamine hydrochloride, its synthesis method and medicine. (n.d.). Google Patents.
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Retrieved from [Link]
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Methodological & Application
Mastering Asymmetric Synthesis: Applications and Protocols Utilizing (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral amines, in this context, serve as indispensable tools, acting as resolving agents, chiral auxiliaries, and precursors to sophisticated chiral ligands and catalysts. Among these, (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride has emerged as a versatile and valuable building block. Its unique structural motif, featuring a stereogenic center adjacent to a thiophene ring, imparts distinct reactivity and stereochemical control, making it a reagent of considerable interest for asymmetric transformations.
This comprehensive guide delves into the practical applications of this compound in asymmetric synthesis. We will explore its role as a chiral auxiliary in diastereoselective additions to imines and as a foundational element in the synthesis of novel chiral ligands for enantioselective catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral amine in their synthetic endeavors.
The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry
The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its presence in a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and enhance binding interactions with biological targets. The incorporation of a chiral amine directly attached to this heterocyclic core, as in (1S)-1-(thiophen-2-yl)ethan-1-amine, provides a direct route to enantiomerically enriched compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities.[1]
Core Application I: As a Chiral Auxiliary in Diastereoselective Synthesis
One of the most powerful applications of (1S)-1-(thiophen-2-yl)ethan-1-amine is its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.
A prime example of this strategy is the diastereoselective addition of nucleophiles to imines derived from (1S)-1-(thiophen-2-yl)ethan-1-amine. The steric and electronic properties of the thiophene group, combined with the defined stereochemistry of the amine, create a chiral environment that biases the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer.
Mechanistic Rationale:
The underlying principle of this diastereoselective control lies in the formation of a transient chiral imine. The thiophene ring, due to its size and electronic nature, influences the conformational preference of the imine, leading to a facial bias for the incoming nucleophile. For instance, in the case of additions of organometallic reagents, the metal can coordinate with the imine nitrogen, further organizing the transition state and enhancing stereochemical communication.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Diastereoselective Addition of an Organometallic Reagent to a Chiral Imine
This protocol is adapted from methodologies developed for analogous chiral amines and illustrates the diastereoselective addition of an organolithium reagent to an imine derived from (1S)-1-(thiophen-2-yl)ethan-1-amine and an aldehyde.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (1S)-1-(thiophen-2-yl)ethan-1-amine HCl | 171268-81-8 | 163.67 g/mol | 1.0 eq |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 1.0 eq |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | Excess |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | Solvent |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 1.2 eq |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 g/mol | Solvent |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 g/mol | Quenching |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | Workup |
| Brine | N/A | N/A | Workup |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 g/mol | Drying |
Step-by-Step Methodology:
Part A: Formation of the Chiral Imine
-
To a solution of this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add a mild base (e.g., triethylamine, 1.1 eq) to liberate the free amine. Stir for 30 minutes at room temperature.
-
Filter the resulting mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the free (1S)-1-(thiophen-2-yl)ethan-1-amine.
-
Dissolve the freshly prepared free amine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous toluene.
-
Add anhydrous magnesium sulfate (excess) to the solution to act as a dehydrating agent.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Filter off the magnesium sulfate and wash with anhydrous toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine. This intermediate is often used directly in the next step without further purification.
Part B: Diastereoselective Nucleophilic Addition
-
Dissolve the crude chiral imine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.2 eq, 2.5 M solution in hexanes) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomerically enriched amine.
Part C: Auxiliary Cleavage and Product Isolation
-
The chiral auxiliary can be removed via hydrogenolysis. Dissolve the crude product in methanol and add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the cleavage is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The resulting chiral amine can be purified by column chromatography on silica gel. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of the purified product or a suitable derivative.
Note: The specific conditions for imine formation, nucleophilic addition, and auxiliary cleavage may require optimization depending on the specific substrates used.
Core Application II: Precursor for Chiral Ligands in Asymmetric Catalysis
Beyond its role as a chiral auxiliary, (1S)-1-(thiophen-2-yl)ethan-1-amine serves as a valuable building block for the synthesis of more complex chiral ligands. These ligands, when coordinated to a metal center, can create highly effective asymmetric catalysts for a variety of transformations. The thiophene moiety can participate in ligand-metal interactions, and the stereocenter of the amine backbone dictates the chiral environment around the catalytic site.
A common strategy involves the condensation of the chiral amine with a suitable aldehyde or ketone to form a Schiff base ligand. These bidentate or tridentate ligands can then be complexed with various transition metals to generate catalysts for reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.
Mechanistic Rationale:
The efficacy of these chiral ligands stems from their ability to create a well-defined and rigid chiral pocket around the metal center. This steric and electronic environment forces the substrate to approach the metal in a specific orientation, leading to the enantioselective formation of the product.
Figure 2: Synthesis of a chiral catalyst and its application in asymmetric synthesis.
Protocol 2: Synthesis of a Chiral Schiff Base Ligand and its Application in an Asymmetric Henry Reaction
This protocol outlines the synthesis of a chiral Schiff base ligand from (1S)-1-(thiophen-2-yl)ethan-1-amine and its subsequent use in a copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is a classic method for the formation of β-nitro alcohols, which are versatile synthetic intermediates.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (1S)-1-(thiophen-2-yl)ethan-1-amine HCl | 171268-81-8 | 163.67 g/mol | 1.0 eq |
| Salicylaldehyde | 90-02-8 | 122.12 g/mol | 1.0 eq |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | Solvent |
| Copper(II) Acetate | 142-71-2 | 181.63 g/mol | 10 mol% |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 1.0 eq |
| Nitromethane | 75-52-5 | 61.04 g/mol | 5.0 eq |
| Triethylamine | 121-44-8 | 101.19 g/mol | 10 mol% |
| Anhydrous Isopropanol | 67-63-0 | 60.10 g/mol | Solvent |
Step-by-Step Methodology:
Part A: Synthesis of the Chiral Schiff Base Ligand
-
Liberate the free amine from this compound as described in Protocol 1, Part A.
-
Dissolve the free amine (1.0 eq) and salicylaldehyde (1.0 eq) in anhydrous ethanol.
-
Reflux the mixture for 2-4 hours. The formation of the yellow Schiff base can be observed.
-
Cool the reaction mixture to room temperature. The chiral Schiff base ligand may precipitate out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography.
Part B: Asymmetric Henry Reaction
-
In a dry reaction vessel under an inert atmosphere, dissolve the chiral Schiff base ligand (10 mol%) and copper(II) acetate (10 mol%) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the copper-ligand complex.
-
Add benzaldehyde (1.0 eq) to the catalyst solution.
-
Add nitromethane (5.0 eq) followed by triethylamine (10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
This compound is a potent and versatile tool in the arsenal of the modern synthetic chemist. Its utility as both a reliable chiral auxiliary for diastereoselective reactions and as a precursor for effective chiral ligands in asymmetric catalysis has been demonstrated. The protocols provided herein offer a practical starting point for researchers to explore the rich chemistry of this valuable chiral building block. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the applications of (1S)-1-(thiophen-2-yl)ethan-1-amine and its derivatives are poised to expand, paving the way for new discoveries and innovations in asymmetric synthesis.
References
- Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1. (This source provides a strong methodological basis for Protocol 1, as the reactivity of imines derived from (1S)-1-(thiophen-2-yl)
-
Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Academia.edu. (This paper provides the conceptual framework and experimental precedent for the synthesis of chiral Schiff base ligands from thiophene-containing amines and their use in asymmetric catalysis, as detailed in Protocol 2).[2]
-
Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. (This article highlights the importance of thiophene-containing amines as versatile intermediates in the synthesis of a wide range of bioactive molecules, including those with anti-cancer, anti-inflammatory, and antiviral properties).[1]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH. (This reference describes the synthesis of chiral ligands from amino acid esters and their use in asymmetric reductions, a concept adaptable to ligands derived from (1S)-1-(thiophen-2-yl)ethan-1-amine).[3]
-
Diastereo- and regioselective addition of thioamide dianions to imines and aziridines: synthesis of N-thioacyl-1,2-diamines and N-thioacyl-1,3-diamines. PubMed.[4]
-
CN103351376B - Synthetic method of 2-thiophene ethylamine. Google Patents.[5]
-
1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv | Cambridge Open Engage.[6]
-
US11299485B2 - Thiophene derivative and use thereof. Google Patents.[7]
-
Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. (This commercial source underscores the industrial relevance of thiophene amines in drug development).[1]
-
Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Academia.edu.[2]
-
Theoretical investigations of the reaction between 1,4-dithiane-2,5-diol and azomethine imines: mechanisms and diastereoselectivity. PubMed.[8]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (This book chapter provides general background on asymmetric synthesis methodologies).[9]
-
Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate.[10]
-
Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. MDPI.[11]
-
ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS A THESIS SUBMITTED TO THE GRADUATE. Middle East Technical University.[12]
-
Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing).[13]
-
Multifunctional Chiral Silanol Ligands for Enantioselective Catalysis. ChemRxiv.[14]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.[15]
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- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. impactfactor.org [impactfactor.org]
Application Note: Chiral Resolution of Racemic Carboxylic Acids with (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the chiral resolution of racemic carboxylic acids utilizing the chiral resolving agent (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. The methodology is centered on the principle of diastereomeric salt formation, a robust and scalable technique for the separation of enantiomers. This document elucidates the underlying chemical principles, offers detailed experimental protocols, and presents methods for the analysis of enantiomeric excess. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require enantiomerically pure carboxylic acids.
Introduction: The Imperative of Chirality in Modern Chemistry
The stereochemical identity of a molecule is a critical determinant of its biological activity. For many pharmaceuticals, agrochemicals, and other bioactive compounds, only one enantiomer exhibits the desired therapeutic or functional effect, while the other may be inactive or even detrimental. Consequently, the ability to isolate a single enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern chemical and pharmaceutical development.[1][2]
One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts.[3] This technique leverages the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent. The resulting products are diastereomers, which, unlike the original enantiomers, possess different physical properties such as solubility, melting point, and boiling point.[3] This disparity in physical properties allows for their separation by classical techniques like fractional crystallization.
This application note focuses on the use of this compound as a chiral resolving agent for racemic carboxylic acids. The basicity of the amine functionality allows for the formation of an ammonium-carboxylate salt with the acidic carboxylic acid. The inherent chirality of the amine ensures the formation of a pair of diastereomeric salts, which can then be separated.
The Resolving Agent: this compound
(1S)-1-(Thiophen-2-yl)ethan-1-amine is a chiral amine featuring a thiophene moiety. Its hydrochloride salt is often preferred for its stability and ease of handling. The presence of the aromatic thiophene ring can facilitate π-π stacking interactions in the crystal lattice of the diastereomeric salts, which can enhance the differences in their physical properties and improve the efficiency of the resolution.
Table 1: Properties of the Resolving Agent and a Model Substrate
| Compound | Molar Mass ( g/mol ) | pKa (Conjugate Acid) | Structure |
| (1S)-1-(Thiophen-2-yl)ethan-1-amine | 127.21 | ~9.5 (estimated) | |
| Racemic Ibuprofen | 206.28 | ~4.9 |
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The core of this resolution technique is the acid-base reaction between the racemic carboxylic acid and the enantiomerically pure amine. The racemic carboxylic acid exists as a 1:1 mixture of (R)- and (S)-enantiomers. When reacted with (1S)-1-(thiophen-2-yl)ethan-1-amine, two diastereomeric salts are formed:
-
((R)-Carboxylic Acid) • ((1S)-Amine)
-
((S)-Carboxylic Acid) • ((1S)-Amine)
These diastereomeric salts have distinct three-dimensional structures and intermolecular interactions, leading to different crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains dissolved.
Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocols
The following protocols are provided as a detailed guide. Optimization of solvent composition, temperature, and crystallization time may be necessary for different carboxylic acids.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol uses racemic ibuprofen as a model carboxylic acid.
Materials:
-
Racemic Ibuprofen (1.0 eq)
-
This compound (0.5 eq)
-
Sodium Hydroxide (0.5 eq)
-
Methanol
-
Water
-
Hydrochloric Acid (2M)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Preparation of the Free Amine: In a suitable flask, dissolve this compound in water. Add an equivalent amount of a strong base, such as sodium hydroxide, to neutralize the hydrochloride and liberate the free amine. Extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. This step is crucial as the free amine is the active resolving agent.
-
Salt Formation: In a clean, dry flask, dissolve racemic ibuprofen (1.0 eq) in a suitable solvent, such as methanol. Warm the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve the prepared (1S)-1-(thiophen-2-yl)ethan-1-amine (0.5 eq) in the same solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.[4]
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected solid from a minimal amount of hot solvent. Allow the solution to cool slowly as before to obtain purified crystals.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Procedure:
-
Suspend the crystalline diastereomeric salt in water.
-
Acidify the mixture with 2M hydrochloric acid to a pH of 1-2. This will protonate the carboxylate and break the salt.[5]
-
Extract the liberated carboxylic acid into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The aqueous layer, containing the hydrochloride salt of the resolving agent, can be basified to recover the resolving agent for reuse.
Analysis of Enantiomeric Excess
Determining the success of the resolution requires accurate measurement of the enantiomeric excess (ee) of the final carboxylic acid product. The enantiomeric excess is calculated as:
ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100[6]
Several analytical techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers.[6]
-
Principle: The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of chiral carboxylic acids.
-
Typical Conditions:
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the carboxylic acid absorbs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral shift reagent.
-
Principle: A chiral shift reagent forms diastereomeric complexes with the enantiomers in solution. These complexes have different magnetic environments, resulting in separate signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.
-
Procedure:
-
Dissolve a known amount of the enantiomerically enriched carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a small amount of a chiral shift reagent (e.g., a lanthanide-based complex or a chiral solvating agent) to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of a characteristic proton signal into two distinct signals corresponding to the two enantiomers.
-
Integrate the two signals to determine the enantiomeric ratio.
-
Polarimetry
While less precise than chromatographic or spectroscopic methods, polarimetry can provide a quick assessment of optical purity.[7]
-
Principle: Chiral molecules rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of the enantiomer. The observed specific rotation of a sample can be compared to the specific rotation of the pure enantiomer to calculate the optical purity, which is often used as an approximation of enantiomeric excess.
Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and precision, widely applicable | Requires specialized columns, method development can be time-consuming |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes in solution | Rapid analysis, provides structural information | Requires a suitable chiral shift reagent, may have overlapping signals |
| Polarimetry | Measurement of optical rotation | Simple and fast | Less accurate, requires knowledge of the specific rotation of the pure enantiomer, susceptible to impurities |
Conclusion
The chiral resolution of racemic carboxylic acids via diastereomeric salt formation with this compound is a powerful and versatile technique. By understanding the principles of diastereomer formation and solubility differences, and by employing systematic experimental protocols and robust analytical methods, researchers can effectively obtain enantiomerically enriched carboxylic acids. This application note provides a solid foundation for the successful implementation of this methodology in a research and development setting.
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
ACS Publications. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ACS Publications. (2012, October 8). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. The Retort. Retrieved from [Link]
-
PubMed. (n.d.). Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
LibreTexts. (2019, May 19). 5.5 Polarimetry. Chemistry LibreTexts. Retrieved from [Link]
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ACS Publications. (n.d.). New Macrocyclic Compound as Chiral Shift Reagent for Carboxylic Acids. Retrieved from [Link]
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Application Notes & Protocols: Leveraging (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride in the Synthesis of Advanced Bioactive Molecules
Abstract
(1S)-1-(Thiophen-2-yl)ethan-1-amine hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, combining a stereochemically defined amine with a thiophene ring—a privileged pharmacophore—offers a versatile platform for constructing a diverse array of complex, biologically active molecules. This guide provides an in-depth exploration of its strategic importance, core synthetic applications, and detailed, field-tested protocols for its use. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable synthon to accelerate the discovery of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.
Section 1: The Strategic Value of the (1S)-Thienylethanamine Scaffold
The Imperative of Chirality in Drug Design
The specific (S)-configuration of the chiral center in (1S)-1-(thiophen-2-yl)ethan-1-amine is of paramount importance. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. The precise three-dimensional arrangement of atoms dictates the binding affinity and efficacy of a ligand for its target receptor or enzyme. Utilizing enantiomerically pure starting materials like this amine hydrochloride is a cornerstone of rational drug design, preventing the development of isomeric mixtures that can lead to lower efficacy, off-target effects, or complex pharmacokinetic profiles.
The Thiophene Moiety: A Bioisostere of Choice
The thiophene ring is a five-membered sulfur-containing heterocycle that is frequently employed as a bioisostere for the phenyl ring in drug design. Its inclusion can significantly modulate a molecule's physicochemical properties.[1] Thiophene is considered a "privileged pharmacophore" and is present in numerous FDA-approved drugs spanning various therapeutic areas, including cardiovascular, anti-inflammatory, and neurological agents.[1] Its lipophilicity can enhance membrane permeability, including penetration of the blood-brain barrier, while the sulfur atom can engage in unique hydrogen bonding and metallophilic interactions within a biological target, often leading to improved potency and selectivity.[1]
Physicochemical Properties & Handling
The compound is supplied as a hydrochloride salt, which enhances its stability, crystallinity, and solubility in polar solvents, simplifying handling and reaction setup.
| Property | Value |
| CAS Number | 171268-81-8 |
| Molecular Formula | C₆H₁₀ClNS |
| Molecular Weight | 163.67 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Storage | Store at room temperature, protected from moisture |
Note: Data sourced from commercial suppliers. Always refer to the specific Certificate of Analysis for lot-specific data.
Section 2: Core Synthetic Applications in Bioactive Molecule Construction
The primary amine of (1S)-1-(thiophen-2-yl)ethan-1-amine serves as a versatile nucleophilic handle for a variety of critical bond-forming reactions.
Amide Bond Formation: A Gateway to Kinase Inhibitors
The most prevalent application of this chiral amine is in the synthesis of amides via acylation. This reaction is fundamental to the construction of numerous kinase inhibitors, where the amide bond often serves as a key hydrogen-bond donor/acceptor motif for interaction with the hinge region of the kinase active site.
Causality: The nucleophilic amine readily attacks activated carboxylic acid derivatives (e.g., acyl chlorides, esters) or couples directly with carboxylic acids using standard coupling reagents (e.g., HATU, HBTU, DCC). The choice of coupling agent is critical for minimizing racemization and maximizing yield, especially with sterically hindered substrates.
Case Study: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a clinically validated target for B-cell malignancies and autoimmune diseases.[2][3] Several next-generation BTK inhibitors utilize scaffolds that can be derived from (1S)-1-(thiophen-2-yl)ethan-1-amine. The amine is typically acylated with a complex heterocyclic carboxylic acid to form the final drug substance or a key penultimate intermediate.[4][5]
For example, the synthesis of potent BTK inhibitors often involves coupling the amine with a pyrazolopyrimidine or similar heterocyclic core.[4][6] The (S)-thienylethyl group is strategically positioned to occupy a specific pocket in the BTK active site, contributing significantly to the inhibitor's potency and selectivity.
Caption: General workflow for BTK inhibitor synthesis.
Other Synthetic Transformations
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines. This is a powerful method for introducing additional diversity into the molecular structure.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and mimic phosphate groups.
-
Heterocycle Synthesis: The amine can serve as a key nitrogen source in the construction of various nitrogen-containing heterocycles, such as imidazoles or pyrimidines, which are prevalent in biologically active compounds.[7]
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amide Coupling to a Carboxylic Acid
This protocol describes a standard method for coupling this compound with a generic carboxylic acid (R-COOH) using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid (R-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and this compound (1.05 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution. The hydrochloride salt will react with the base to free the amine. Stir for 5-10 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.1 eq) portion-wise to the reaction mixture. Causality: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive acyl-pyridinium intermediate, which is then readily attacked by the amine. DIPEA serves as the base to neutralize the HCl salt and facilitate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (aq) (to remove excess DIPEA), saturated NaHCO₃ (aq) (to remove unreacted acid and HATU byproducts), and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.
Caption: Step-by-step workflow for amide coupling.
Section 4: Bioactivity of Derived Molecules
The incorporation of the (1S)-1-(thiophen-2-yl)ethan-1-amine scaffold has led to the discovery of molecules with a wide range of biological activities. The thiophene ring and the chiral amine contribute to interactions with various biological targets.
| Therapeutic Area | Biological Target Example | Observed Activity |
| Oncology | Bruton's Tyrosine Kinase (BTK) | Potent and selective inhibition of B-cell signaling.[3][6] |
| Inflammatory Diseases | Kinases (e.g., BTK, JAK) | Modulation of immune responses.[9] |
| Infectious Diseases | Viral/Bacterial Enzymes | Antimicrobial and antiviral effects.[10][11] |
| Neurological Disorders | Receptors/Transporters | CNS activity, leveraging thiophene's lipophilicity.[1][12] |
Molecules derived from this amine often exhibit high potency, with IC₅₀ values in the low nanomolar range against their intended targets, as demonstrated in various kinase inhibitor programs.[6]
Section 5: Conclusion and Future Perspectives
This compound is more than just a starting material; it is a strategic component for rational drug design. Its pre-defined stereochemistry and privileged thiophene core provide a reliable and effective entry point for synthesizing complex, high-value bioactive molecules. The robust and well-established protocols for its use, particularly in amide bond formation, make it an indispensable tool for medicinal chemists. Future applications will likely see this building block incorporated into novel therapeutic modalities, including PROTACs and covalent inhibitors, further expanding its impact on drug discovery and development.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]
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Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and characterization of biologically active thiophene based amide motifs Omama1, Freeha Hafeez1*, Muhammad Suleman1 1D. (2024). Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
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Biological and Pharmacological Activity of Thiophene and its Derivatives. (2018). ResearchGate. [Link]
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Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. (2020). DergiPark. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. (2021). MDPI. [Link]
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Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. [Link]
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Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. (2022). ResearchGate. [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. [Link]
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-
The Development of BTK Inhibitors: A Five-Year Update. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. (2016). Der Pharma Chemica. [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]
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Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. (2023). ResearchGate. [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. (2023). National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Formation of Diastereomeric Salts with (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer drugs is often a regulatory and clinical necessity. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of pharmaceutical development and manufacturing.[1][2] Among the various techniques available, diastereomeric salt formation is a robust and scalable classical method, particularly for acidic or basic compounds.[3][4][5]
This application note provides a detailed guide to the principles and practices of chiral resolution of racemic carboxylic acids via diastereomeric salt formation, utilizing the chiral resolving agent (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-tested protocols to enable successful enantiomeric separation.
This compound: A Profile of the Resolving Agent
(1S)-1-(Thiophen-2-yl)ethan-1-amine, as its hydrochloride salt, is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The choice of a resolving agent is paramount to the success of a diastereomeric salt resolution.[6] The thiophene moiety, primary amine, and the chiral center at the ethylamine backbone provide a unique combination of steric and electronic features that facilitate the formation of well-defined crystalline salts with carboxylic acids. The hydrochloride form ensures stability and ease of handling.
The fundamental principle at play is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[2][7] When a racemic carboxylic acid, (R/S)-Acid, reacts with a single enantiomer of a chiral amine, such as (1S)-1-(thiophen-2-yl)ethan-1-amine, two diastereomeric salts are formed: [(R)-Acid·(1S)-Amine] and [(S)-Acid·(1S)-Amine]. These diastereomers exhibit different solubilities in a given solvent system, which is the key to their separation by fractional crystallization.[5][8][9]
Visualizing the Resolution Workflow
The process of diastereomeric salt resolution can be systematically broken down into several key stages, from initial salt formation to the final isolation of the desired enantiomer.
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Application Notes & Protocols: Large-Scale Industrial Application of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride
Abstract
This document provides a comprehensive technical guide on the large-scale industrial application of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. This chiral amine is a critical regulatory starting material (RSM) and key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary industrial significance lies in its role as a precursor to the antiplatelet agent Prasugrel.[1][2] This guide will detail the strategic importance of this intermediate, outline validated protocols for its synthesis and subsequent use, address critical quality control parameters, and discuss essential safety and handling procedures for manufacturing environments. The causality behind experimental choices is explained to provide field-proven insights for process chemists and engineers.
Introduction: The Strategic Importance of a Chiral Building Block
This compound is a high-value chiral intermediate. The stereochemistry at its alpha-carbon is crucial for the biological activity of the final API. The development of enantiomerically pure drugs is paramount, as different enantiomers can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[3] Therefore, securing a robust, scalable, and economically viable synthesis for this chiral amine is a foundational requirement for the commercial manufacturing of drugs like Prasugrel.
The selection of this molecule as a starting material is guided by ICH Q11 principles, which emphasize that a starting material should be a "significant structural fragment" of the final drug substance.[4][5] Its designation as an RSM signifies the point at which Current Good Manufacturing Practices (cGMP) must be rigorously applied, ensuring the quality and impurity profile of the final API is controlled throughout the lifecycle of the product.[6][7]
Primary Application: Keystone Intermediate in Prasugrel Synthesis
Prasugrel, an inhibitor of platelet activation and aggregation, is a thienopyridine derivative used to reduce thrombotic cardiovascular events.[1] The synthesis of Prasugrel involves the coupling of two key fragments: the chiral thiophene-containing side chain and the tetrahydrothienopyridine core. (1S)-1-(thiophen-2-yl)ethan-1-amine provides the necessary chiral side chain.
Overall Synthetic Workflow
The industrial synthesis of Prasugrel from this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The following diagram illustrates a representative workflow.
Caption: High-level workflow for Prasugrel HCl synthesis.
Large-Scale Synthesis Protocol: (1S)-1-(Thiophen-2-yl)ethan-1-amine HCl
The establishment of the correct stereocenter is the most critical transformation. While classical resolution can be used, modern industrial processes favor asymmetric synthesis for its higher atom economy and efficiency.[8][9][10] Asymmetric reductive amination of 2-acetylthiophene is a preferred method.
Protocol: Asymmetric Reductive Amination
This protocol describes a representative process using a chiral catalyst. The choice of catalyst and hydrogen source is critical for achieving high enantioselectivity.
Objective: To synthesize (1S)-1-(thiophen-2-yl)ethan-1-amine with high enantiomeric excess (>99.5% e.e.).
Materials:
-
2-Acetylthiophene (Starting Material)
-
Ammonia source (e.g., Ammonium formate or gaseous NH3)
-
Chiral Catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand like (R,R)-Ph-BPE)
-
Reducing Agent / Hydrogen Source (e.g., Formic acid or H2 gas)
-
Solvent (e.g., Methanol, Isopropanol)
-
HCl solution (e.g., in Isopropanol or Diethyl Ether)
Step-by-Step Methodology:
-
Reactor Inerting: Charge a suitable pressure reactor and render the atmosphere inert by purging with nitrogen gas. This is crucial to prevent catalyst deactivation and potential side reactions.
-
Charge Reagents: Charge the reactor with 2-acetylthiophene, the chosen solvent (e.g., Methanol), and the chiral catalyst solution. The catalyst loading is typically low (0.01-0.1 mol%) but is a critical parameter to optimize for cost and efficiency.
-
Imine Formation: Introduce the ammonia source. If using ammonium formate with formic acid, this serves as both the nitrogen source and the hydrogen source. If using gaseous ammonia, it is bubbled through the solution, followed by pressurization with H2 gas. This step forms the prochiral imine intermediate in situ.
-
Asymmetric Hydrogenation:
-
Pressurize the reactor with hydrogen gas (typically 10-50 bar). The pressure influences reaction rate and must be carefully controlled.
-
Heat the reaction mixture to the optimized temperature (e.g., 40-60°C). Temperature affects both reaction kinetics and catalyst stability/selectivity.
-
Maintain stirring to ensure efficient gas-liquid mass transfer.
-
-
Reaction Monitoring: Monitor the reaction for completion by taking samples and analyzing via HPLC or GC to check for the disappearance of the 2-acetylthiophene starting material.
-
Work-up & Isolation:
-
Once complete, cool the reactor and carefully vent the pressure.
-
Filter the reaction mixture to recover the catalyst (if heterogeneous or for recovery protocols).
-
Concentrate the filtrate under vacuum to remove the bulk of the solvent.
-
Perform an aqueous work-up, typically involving an acid-base extraction to separate the amine product from non-basic impurities. The crude amine is extracted into an organic solvent (e.g., Toluene or Dichloromethane).[1]
-
-
Salt Formation:
-
To the organic solution of the free base, slowly add a stoichiometric amount of HCl solution (e.g., HCl in isopropanol) with cooling.
-
The hydrochloride salt will precipitate out of the solution. The choice of solvent here is critical to ensure high yield and purity of the crystalline salt.
-
Stir the resulting slurry for a period to allow for complete crystallization.
-
-
Final Isolation & Drying: Filter the solid product, wash with a small amount of cold solvent to remove residual impurities, and dry under vacuum at a controlled temperature (e.g., 50-60°C) to yield this compound as a crystalline solid.
Application Protocol: Use in Prasugrel Synthesis
The synthesized chiral amine hydrochloride is then used in a condensation reaction with another key intermediate to build the core structure of Prasugrel.
Objective: To couple the chiral amine with the thienopyridine core.
Step-by-Step Methodology:
-
Reagent Charging: In a separate reactor, suspend the thienopyridine intermediate (e.g., 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone) and this compound in an appropriate aprotic solvent like Dichloromethane or Acetonitrile.[11]
-
Base Addition: Cool the suspension (e.g., to 0-5°C) and add a suitable base (e.g., Triethylamine or Diisopropylethylamine) dropwise. The base is required to neutralize the hydrochloride salt, liberating the free amine to act as a nucleophile, and to scavenge the HBr formed during the reaction. The controlled addition is necessary to manage the exotherm.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by HPLC.[11]
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, and dried.[1]
-
Subsequent Steps: The resulting intermediate is then carried forward through subsequent steps, such as acetylation and final salt formation, to yield Prasugrel HCl.[2]
Quality Control and Analytical Protocols
Rigorous quality control is essential. The specifications for the starting material directly impact the purity of the final API.[12]
| Parameter | Specification | Method | Rationale & Causality |
| Appearance | White to off-white crystalline solid | Visual Inspection | Ensures gross purity and consistency of the material. |
| Identification | Conforms to reference standard | FTIR, ¹H NMR | Confirms the chemical structure and identity of the molecule. |
| Assay | ≥ 99.0% | HPLC | Quantifies the amount of the desired compound, ensuring potency. |
| Enantiomeric Purity | ≥ 99.8% (S)-enantiomer | Chiral HPLC | Critical Parameter: Ensures the stereochemical integrity required for pharmacological activity and prevents contamination with the undesired enantiomer.[3][13][14] |
| Related Substances | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% | HPLC | Controls process-related impurities and degradation products that could affect the safety and efficacy of the final drug.[1] |
| Residual Solvents | Per ICH Q3C Guidelines | GC-HS | Limits the amount of organic volatile impurities remaining from the manufacturing process. |
Chiral HPLC Method Development Logic
The separation of enantiomers is a non-trivial task requiring specialized techniques.[15]
Caption: Logical workflow for chiral HPLC method development.
Industrial Safety, Handling, and Storage
Working with thiophene derivatives on a large scale requires strict adherence to safety protocols.[16]
-
Handling:
-
Operations should be conducted in a well-ventilated area, preferably within a closed system to minimize exposure.[17]
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and protective clothing.[18][19]
-
Use non-sparking tools and explosion-proof equipment, and prevent the buildup of electrostatic charge through proper grounding.[16]
-
-
Storage:
-
Spill & Emergency Procedures:
-
Have spill containment materials (e.g., inert absorbent sand) readily available.
-
Emergency showers and eyewash stations must be accessible.
-
In case of fire, use appropriate extinguishing media such as dry powder, carbon dioxide, or foam.[20]
-
Conclusion
This compound is a quintessential example of a value-added, chiral intermediate where precise control over its synthesis and quality is non-negotiable for the successful large-scale manufacturing of modern pharmaceuticals. The protocols and insights provided herein are designed to equip drug development professionals with the foundational knowledge to handle this critical material efficiently, safely, and in compliance with stringent regulatory standards. A thorough understanding of the underlying process chemistry is the key to a robust and scalable API manufacturing process.[21]
References
-
Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Mylan Laboratories Limited. Available at: [Link]
- Google Patents. (n.d.). WO2011029456A1 - A process for making prasugrel and its intermediates.
-
Ou, W., et al. (2013). An improvement to the preparation of prasugrel hydrochloride. Journal of Chemical Research. Available at: [Link]
-
Khan, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of (S)-1-(thiophen-2-yl)ethanol in highenantiomeric purity underEnterococcus faeciumBY48biocatalysts. Available at: [Link]
-
Taylor & Francis Online. (2023). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Available at: [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
European Medicines Agency. (2017). Q11 Step 5 development and manufacture of drug substances – questions and answers. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Chiral synthetic unprecedented spiro[indoline-2,3′-thiophen]-3-ones via an organocatalytic asymmetric sulfa-Michael/aldol cascade reaction. Available at: [Link]
-
National Institutes of Health. (2014). Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. Available at: [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
-
National Institutes of Health. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. Available at: [Link]
-
ResearchGate. (n.d.). Process Improvements of Prasugrel Hydrochloride: An Adenosine Diphosphate Receptor Antagonist. Available at: [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information: Efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase. Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
PubMed. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure-activity relationship in macrophages. Available at: [Link]
-
(n.d.). Regulatory Starting Materials- A Case Study for the Virtual Drug Company. Available at: [Link]
-
gmp-compliance.org. (2016). Selection and justification of starting materials: new Questions and Answers to ICH Q11 published. Available at: [Link]
Sources
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- 10. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure-activity relationship in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Crystallization of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride Salts
Welcome to the technical support center for the chiral resolution of (1S)-1-(thiophen-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of enantiomerically pure compounds. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of diastereomeric crystallization. This is a powerful, scalable, and economical technique for chiral separation when optimized correctly.[1]
This resource is structured to address your challenges directly, moving from foundational questions to in-depth troubleshooting of specific experimental hurdles you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and initial considerations for your experimental design.
Q1: What is the core principle of diastereomeric crystallization for resolving a racemic amine?
Diastereomeric crystallization is a classical resolution technique that leverages the different physical properties of diastereomers.[2] Enantiomers, being mirror images, have identical physical properties (e.g., solubility, melting point) in an achiral environment, making them difficult to separate directly.[2] The process involves reacting the racemic amine (a 50:50 mixture of the R- and S-enantiomers) with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2][3] This acid-base reaction forms a pair of diastereomeric salts:
-
(R)-amine + (R)-acid → (R,R)-diastereomeric salt
-
(S)-amine + (R)-acid → (S,R)-diastereomeric salt
Unlike the original enantiomers, these diastereomeric salts have distinct physical properties, most critically, different solubilities in a given solvent system.[4] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated from the more soluble one remaining in the mother liquor.[4]
Q2: Why is the hydrochloride salt of (1S)-1-(thiophen-2-yl)ethan-1-amine often used as the starting material?
While the resolution is performed on the free amine, starting with the hydrochloride salt is common for practical reasons. Amine hydrochloride salts generally exhibit superior crystallinity, thermal stability, and are often easier to handle and purify than their corresponding free base forms, which can be oils or low-melting solids.[5][6] The free amine required for the resolution is easily liberated from its hydrochloride salt by treatment with a suitable base just before reacting it with the chiral resolving agent.
Q3: What are the key criteria for selecting a chiral resolving agent for an amine?
The success of a diastereomeric resolution hinges on the choice of the resolving agent.[7] The ideal agent should meet several criteria:
-
Forms Crystalline Salts: The resulting diastereomeric salts must crystallize well.[7]
-
Significant Solubility Difference: There must be a substantial difference in solubility between the two diastereomeric salts in a practical solvent.[7] This is the basis of the separation.
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable, especially for large-scale applications.[7]
-
Chemical Stability: It must be stable and not racemize under the conditions of salt formation and crystallization.[7]
-
Ease of Recovery: After the separation, it should be straightforward to recover the resolving agent for potential reuse.[7]
For resolving chiral amines like 1-(thiophen-2-yl)ethan-1-amine, derivatives of tartaric acid (e.g., L-(+)-tartaric acid, dibenzoyl-L-tartaric acid) are excellent and widely used starting points due to their availability, cost-effectiveness, and proven track record.[8]
Q4: How critical is the choice of solvent, and what should I look for?
The solvent system is arguably the most critical variable to optimize.[9] The goal is to identify a solvent or solvent mixture where one diastereomeric salt is sparingly soluble, while the other is highly soluble.[10] A solvent that dissolves both salts too well will result in no crystallization and poor yields, while a solvent that is too poor for both may cause them to precipitate together, leading to low purity. An ideal solvent system often exhibits a steep solubility curve with respect to temperature, allowing for dissolution at a higher temperature and high recovery upon cooling.[10]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to directly address specific problems you may encounter during your experiments.
Q1: My experiment yielded no crystals; the solution remains clear even after cooling. What's wrong?
This is a classic problem indicating that the solution is not supersaturated, meaning the diastereomeric salts are too soluble in your chosen solvent system.[4]
-
Causality: Crystallization requires the solution to be supersaturated with respect to the less soluble diastereomer. If the concentration of this salt is below its solubility limit at the given temperature, it will remain in solution.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully remove a portion of the solvent under reduced pressure (evaporative crystallization) to increase the concentration of the salts.[4]
-
Anti-Solvent Addition: Slowly add an "anti-solvent" — a solvent in which the salts are known to be poorly soluble but is miscible with your primary solvent (e.g., adding heptane to an ethyl acetate solution).[4] This reduces the overall solvating power of the system, lowers the solubility of the salts, and induces precipitation.
-
Solvent Screening: Your chosen solvent may be too effective. A systematic screening of different solvents (e.g., alcohols, esters, ketones, and their mixtures) is the most robust strategy to find a system with optimal differential solubility.[4]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal ("seed") to the solution.[11] This bypasses the energy barrier for primary nucleation and promotes crystal growth. If seeds are unavailable, scratching the inside of the flask with a glass rod at the air-liquid interface can sometimes initiate nucleation.[10]
-
Q2: My product has "oiled out," forming a viscous liquid or gum instead of crystalline solids. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[11] This is a common and frustrating issue.
-
Causality: This phenomenon is often caused by excessively high supersaturation, where the rate of solute separation from the solution is too rapid for an ordered crystal lattice to form.[4] It can also occur if the crystallization temperature is higher than the melting point of the solvated salt.[12]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute starting solution.[11]
-
Slow Down the Process: Employ a much slower cooling rate or a slower rate of anti-solvent addition.[4] This gives the molecules time to orient themselves into a crystal lattice.
-
Increase Temperature, then Cool Slowly: Try heating the solution to dissolve the oil, then allow it to cool very slowly, preferably with seeding, to encourage crystalline growth over liquid-liquid phase separation.[4]
-
Change the Solvent System: Experiment with a different solvent or a solvent mixture. Sometimes, a solvent with slightly different polarity or hydrogen bonding capability can disrupt the interactions that lead to oiling out.[11]
-
Q3: The yield of my desired diastereomeric salt is very low.
A low yield means that a significant portion of your target diastereomer is being left behind in the mother liquor.[11]
-
Causality: This is typically a solubility issue. Either the desired salt is still too soluble at the final crystallization temperature, or the initial concentration was too low.
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt.[11] Additionally, ensure your final crystallization temperature is low enough to maximize precipitation (e.g., using an ice bath or refrigerator for the final maturation step), provided this doesn't cause the other diastereomer to crash out.[10]
-
Increase Concentration: Carefully evaporate some of the solvent or start with a higher initial concentration.[11] Be mindful that this can increase the risk of oiling out or co-precipitation of the other diastereomer.
-
Optimize Molar Ratio: The stoichiometry of the resolving agent can be influential. While a 1.0 equivalent ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes improve separation efficiency and purity, though it may impact theoretical yield.[10]
-
Q4: The diastereomeric excess (d.e.) of my crystallized salt is poor, even after recrystallization.
This is a challenging issue that often points to the formation of a solid solution.
-
Causality: A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble diastereomer due to high structural similarity.[11] This makes purification by simple recrystallization ineffective, as both diastereomers are part of the same solid phase.[11]
-
Troubleshooting Steps:
-
Confirm the Issue: The first sign of a solid solution is the failure to improve diastereomeric purity upon repeated recrystallizations.[11] Analytical techniques like Powder X-ray Diffraction (PXRD) can confirm the presence of a single crystalline phase.[11]
-
Change the Resolving Agent: This is often the most effective solution. A structurally different resolving agent will form diastereomers with different shapes, physical properties, and crystal packing arrangements, which can disrupt the formation of a solid solution.[11]
-
Systematic Solvent Screening: The choice of solvent can influence crystal packing.[11] Screening a wide range of solvents with varying polarities and hydrogen bonding capabilities may reveal a system that favors the crystallization of a pure diastereomer over a solid solution.
-
Thermal Cycling (Annealing): In some cases, subjecting the solid to controlled temperature cycles can promote phase separation. This involves heating the solid to increase molecular mobility, followed by slow cooling to allow the more stable, pure diastereomer to crystallize.[11]
-
Experimental Protocols & Methodologies
Protocol 1: High-Throughput Screening of Resolving Agents and Solvents
This protocol uses a 96-well plate format to efficiently screen multiple conditions using a minimal amount of material.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic 1-(thiophen-2-yl)ethan-1-amine (free base) in a suitable solvent like methanol or ethanol (e.g., 1 M).
-
Prepare stock solutions (e.g., 1 M) of several chiral resolving agents (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (-)-O,O'-Dibenzoyl-L-tartaric acid) in the same solvent.
-
-
Salt Formation:
-
In a 96-well plate, dispense an equal molar amount of the racemic amine stock solution into each well.
-
Add one equivalent of a different resolving agent stock solution to each row.
-
Seal the plate and stir for 1-2 hours at a slightly elevated temperature (e.g., 40 °C) to ensure complete salt formation.[13]
-
Evaporate the solvent completely under vacuum.[13]
-
-
Crystallization Screening:
-
To each column of the dried salts, add a different crystallization solvent (e.g., isopropanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof).[13]
-
Seal the plate and subject it to a controlled temperature profile (e.g., heat to 60 °C for 2 hours, then cool slowly to 5 °C over 10 hours) with stirring.
-
-
Analysis:
-
After the thermal cycle, visually inspect the plate for wells containing crystalline solids.
-
Isolate the solids from promising wells via filtration.
-
Liberate the free amine from the salt by dissolving it in water and adding a base (e.g., 2M NaOH). Extract the amine with an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess (e.e.) of the liberated amine using chiral HPLC to identify the most effective resolving agent/solvent combinations.
-
| Parameter | Description | Rationale |
| Resolving Agents | L-(+)-Tartaric Acid, D-(-)-Tartaric Acid, (-)-DBTA, (+)-DPTTA | Screening different resolving agents is crucial as their structural differences lead to varied physical properties of the diastereomeric salts.[11] |
| Solvents | Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile | Varying solvent polarity and hydrogen bonding capacity alters the solubility profiles of the diastereomeric salts, which is key to achieving separation.[11] |
| Temperature Profile | 60°C (dissolution) to 5°C (crystallization) | A controlled cooling profile promotes the formation of ordered, pure crystals and avoids rapid precipitation or oiling out.[10] |
Protocol 2: Liberation of Amine and Determination of Diastereomeric/Enantiomeric Excess
-
Salt Dissociation: Suspend the isolated and dried diastereomeric salt in water.
-
Basification: With vigorous stirring, add a 2M NaOH solution dropwise until the pH is >10. This deprotonates the amine, liberating the free base from the chiral acid.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).[10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[10]
-
Purity Analysis:
-
Dissolve a small, accurately weighed sample of the amine in a suitable mobile phase solvent.
-
Analyze by chiral HPLC. The relative peak areas of the two enantiomers will allow for the calculation of the enantiomeric excess (e.e.).
-
For analyzing the diastereomeric excess (d.e.) of the salt itself, NMR spectroscopy can often be used, as the diastereomers will have distinct signals.[14]
-
Visualizations
References
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
- BenchChem. dealing with solid solutions in diastereomeric salt resolution.
- National Institutes of Health (PMC).
- Google Patents.
- Journal of the American Chemical Society. Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers.
- ResearchGate. Solubility of Diastereomer A and Diastereomer B in selected solvent system.
- Onyx Scientific.
- Elsevier. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- ResearchGate.
- Chemistry Steps.
- APC.
- PubChem. 1-(Thiophen-2-yl)ethan-1-one--ethene (1/1).
- National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- BenchChem.
- BenchChem.
- BenchChem.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- ResearchGate. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution.
- ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF.
- BenchChem. Thiophen-2-amine hydrochloride | 18621-53-9.
- National Institutes of Health. N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine.
- ResearchGate.
- Organic Chemistry Frontiers (RSC Publishing). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers.
- BenchChem.
- ChemScene. (1s)-1-(Thiophen-2-yl)propan-1-amine hydrochloride.
- Reddit.
- Quora. tartaric acid instead of (+)-tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why..
- National Institutes of Health (PMC). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)
- Biosynth. 1-(Thiophen-2-yl)propan-2-amine hydrochloride | 53632-92-1 | DCA63292.
- BenchChem. 2-(3-Methylthiophen-2-yl)ethan-1-amine Hydrochloride.
Sources
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- 14. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enantioselectivity with (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. This guide is designed to provide in-depth troubleshooting for common issues related to poor enantioselectivity when using this versatile chiral resolving agent and catalyst. The following content is structured in a question-and-answer format to directly address challenges you may encounter in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting a classical resolution of a racemic carboxylic acid with (1S)-1-(thiophen-2-yl)ethan-1-amine, but I'm observing poor enantiomeric excess (ee) in my final product. What are the most common reasons for this?
Poor enantiomeric excess in a diastereomeric salt resolution can stem from several factors. The most common culprits include suboptimal crystallization conditions, incorrect stoichiometry, and issues with the purity of your starting materials.[1][2] A successful resolution relies on the significant solubility difference between the two diastereomeric salts formed.[1][3] If this difference is not adequately exploited, the resulting crystalline material will be a mixture of diastereomers, leading to low enantiopurity of the target molecule after liberation from the salt.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for poor enantioselectivity.
Q2: What is the first step I should take before using this compound for a resolution?
Before initiating a resolution, you must convert the hydrochloride salt to the free amine. The hydrochloride salt is generally more stable for storage, but the free amine is required to react with the carboxylic acid to form the diastereomeric salts. Attempting the resolution with the hydrochloride salt will likely fail as the amine is already protonated.
Protocol for Liberation of the Free Amine:
-
Dissolve the this compound in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring until the solution becomes basic (pH > 9).[4]
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) multiple times (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the free amine, which should be used promptly.
Note: The free amine may be less stable than its hydrochloride salt. It's best to prepare it fresh for your resolution experiment.
Q3: How critical is the enantiomeric purity of the (1S)-1-(thiophen-2-yl)ethan-1-amine I use?
The enantiomeric purity of your resolving agent is paramount. The fundamental principle of diastereomeric salt resolution is to introduce a single, known chiral center to your racemic mixture, creating a pair of diastereomers. If your resolving agent is not enantiomerically pure, you will form a mixture of four salts instead of two, which will severely complicate or entirely prevent a successful separation.[2]
Always source your chiral amine from a reputable supplier and, if possible, verify its enantiomeric purity using a suitable analytical method, such as chiral HPLC, before use.
Q4: I have the free amine and my racemic carboxylic acid. How do I approach finding the right conditions for crystallization?
Finding the optimal crystallization conditions is often an empirical process that involves screening various solvents and temperatures. The goal is to identify a solvent system where one diastereomeric salt is significantly less soluble than the other.[3][5]
Systematic Approach to Solvent Screening:
-
Initial Small-Scale Screening: In small vials, dissolve your racemic acid and a stoichiometric equivalent of the (1S)-1-(thiophen-2-yl)ethan-1-amine in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Induce Crystallization: Allow the solutions to stand at room temperature. If no crystals form, try cooling to 4 °C, and then to -20 °C. Gentle scratching of the inside of the vial with a glass rod can sometimes induce nucleation.
-
Analyze the Solids: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the carboxylic acid from the salt (see Q6) and measure the enantiomeric excess using chiral HPLC or another suitable method.
-
Optimize the Best Hit: Once you identify a solvent system that provides some level of enantioenrichment, you can further optimize the conditions by adjusting the solvent ratios, concentration, and cooling profile.
| Solvent System Example | Typical Polarity | Potential Outcome |
| Methanol/Water | High | May be too polar, leading to high solubility of both salts. |
| Isopropanol | Medium | Often a good starting point for resolutions. |
| Ethyl Acetate | Low-Medium | Can be effective, especially for less polar substrates. |
| Toluene/Heptane | Low | May be necessary for very non-polar substrates. |
Table 1: Example solvent systems for screening.
Q5: The diastereomeric salts are not crystallizing, or an oil is forming. What should I do?
The formation of an oil or failure to crystallize indicates that the diastereomeric salts are too soluble in the chosen solvent system under the current conditions.
Troubleshooting Steps:
-
Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to induce crystallization again.
-
Change Solvent: Switch to a less polar solvent system. If you are in ethanol, try isopropanol or ethyl acetate. Adding an anti-solvent (a solvent in which the salts are insoluble, like heptane) dropwise to a solution of the salts can also induce precipitation.
-
Temperature Gradient: A very slow cooling rate can promote the formation of well-ordered crystals over oils. Try allowing the solution to cool to room temperature slowly overnight, followed by a gradual transfer to a refrigerator and then a freezer.
-
Seeding: If you have a small amount of the desired crystalline diastereomeric salt from a previous experiment, adding a single seed crystal to a supersaturated solution can initiate crystallization.
Q6: I have isolated the crystalline diastereomeric salt. How do I recover my enantiomerically enriched carboxylic acid?
To recover your carboxylic acid, you need to break the ionic bond of the diastereomeric salt. This is typically achieved by treatment with an acid.
Protocol for Liberation of the Carboxylic Acid:
-
Suspend the crystalline diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or DCM).
-
Acidify the aqueous layer by adding an acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH < 2).
-
The protonated amine will move into the aqueous layer, while your neutral carboxylic acid will remain in the organic layer.
-
Separate the layers and extract the aqueous layer with the organic solvent a few more times.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield your enantiomerically enriched carboxylic acid.
-
The chiral amine can often be recovered from the aqueous layer by basification and extraction, allowing for its reuse.[1][2]
Caption: Workflow for recovering the enantiomerically enriched acid.
Q7: Can I improve the enantiomeric excess of my product with multiple recrystallizations?
Yes, if the initial crystallization provides a product with a moderate enantiomeric excess, one or more subsequent recrystallizations of the diastereomeric salt from the same or a different optimized solvent system can significantly enhance the enantiopurity.[3] Each recrystallization step will further enrich the less soluble diastereomer. It is advisable to monitor the enantiomeric excess after each recrystallization to determine when a plateau has been reached.
References
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 246-256. [Link]
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Albis, A., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1647-1658. [Link]
-
Nakamura, H., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(34), 5055-5058. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]
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Al-Amiery, A. A., et al. (2017). Experimental and Theoretical Examination of 2-(Thiophen-2 Yl) Ethanamine as Mild Steel Corrosion Inhibitors in Acidic Conditions Using DFT Computational Analysis. International Journal of Electrochemical Science, 12, 9563-9575. [Link]
-
Ferreira, A., et al. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceuticals, 15(4), 453. [Link]
- Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
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Fábián, L., & Kálai, T. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 661. [Link]
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ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
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Blackford, A. N. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle (Doctoral dissertation, University of Leeds). [Link]
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Kumar, D., & Sundararajan, G. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Polymers for Pharmaceutical Technologies, Volume 1 (pp. 1-24). [Link]
-
Go, Y., et al. (2012). (1S,2R)-1-[(E)-(Thiophen-2-ylmethylidene)amino]indan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2568. [Link]
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PubChem. 2-(3-Thienyl)ethanamine. [Link]
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Megoulas, N. C., & Koupparis, M. A. (2005). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1088(1-2), 163-172. [Link]
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PubChem. Thiopheneethanamine. [Link]
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LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 33(11), 4691-4700. [Link]
- Allen, G. F., & Watson, A. T. (2000). U.S. Patent No. 6,011,156. Washington, DC: U.S.
-
Sprakel, L. M. J., et al. (2004). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development, 8(5), 799-807. [Link]
-
Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-50. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
-
Sörme, P., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 14(1), 4110. [Link]
-
Omondi, B., & Papathanasiou, M. (2020). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molbank, 2020(3), M1149. [Link]
-
Chen, J., et al. (2009). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Organic Letters, 11(1), 81-84. [Link]
-
Almansa, C., et al. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Molecules, 27(12), 3749. [Link]
- Gokaraju, R. R., et al. (2012). U.S.
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Technical Support Center: Purification Strategies for Reactions Utilizing (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride
Welcome to the technical support guide for the effective removal of excess (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride from reaction mixtures. This resource is designed for researchers, chemists, and process development professionals who encounter challenges in purifying their target compounds from this chiral amine reagent. This guide provides a series of troubleshooting questions and detailed protocols grounded in the fundamental principles of organic chemistry.
Core Principles: The Key to Removal is Phase Switching
This compound is a salt. Its defining characteristic for purification is its high solubility in aqueous media and low solubility in many common organic solvents. The corresponding free amine, (1S)-1-(thiophen-2-yl)ethan-1-amine, exhibits the opposite trend: it is soluble in organic solvents but much less soluble in water.
The primary strategy for its removal hinges on selectively switching the amine between these two forms. By adding a base, we deprotonate the ammonium salt, converting it into the organic-soluble free amine. Conversely, adding an acid will protonate the free amine, rendering it water-soluble.[1][2] The success of any purification strategy depends on exploiting this pH-dependent solubility difference between the excess amine and the desired product.
Frequently Asked Questions & Troubleshooting Guide
Q1: I performed a simple water wash, but my product is still contaminated with the amine. Why was this ineffective?
A simple water wash is often insufficient because the hydrochloride salt, while water-soluble, can still have a partition coefficient that allows a significant amount to remain in the organic layer, especially if your organic solvent has some polarity (e.g., DCM, EtOAc). Furthermore, if your reaction mixture is acidic, the amine will remain in its protonated, salt form, which is the starting material. The goal is not just to wash, but to chemically modify the amine to ensure it overwhelmingly prefers one phase over another.
Q2: What is the most reliable method for removing the amine hydrochloride salt?
The most robust and widely applicable method is a basic aqueous wash , often referred to as an acid-base extraction.[1][3][4] This technique directly exploits the chemical nature of the amine salt.
The Causality: By washing your organic reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate, dilute sodium hydroxide, or potassium carbonate), you neutralize the hydrochloride.[2][5] This deprotonates the ammonium ion (R-NH3+Cl-) to the free amine (R-NH2). This free amine is significantly more soluble in the organic phase than in the aqueous phase. Subsequently, performing an acidic aqueous wash (e.g., 1M HCl) will protonate the free amine now in the organic layer, making it a water-soluble salt again, which then partitions into the acidic aqueous layer and is removed.[4][6]
A detailed step-by-step procedure is provided in Protocol 1 .
Q3: I tried a basic wash, but a thick, stable emulsion formed at the interface. How can I resolve this?
Emulsion formation is a common issue, particularly when the reaction mixture contains high concentrations of surfactant-like molecules or fine particulates.[7][8] The thiophene moiety itself can contribute to complex interfacial behavior.
Troubleshooting Steps:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions break on their own.[7]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel to minimize the energy input that creates emulsions.[8]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or even solid sodium chloride to the mixture.[7][8] This increases the ionic strength of the aqueous phase, reducing the mutual solubility of the organic and aqueous components and forcing a separation.
-
Dilution: Dilute the organic layer with more solvent (5-10 times the volume). This can sometimes disrupt the emulsion structure.[7]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the emulsion by physically disrupting the droplets.[7]
For a detailed workflow on managing emulsions, see Protocol 2 .
Q4: My product contains functional groups that are sensitive to basic or acidic conditions. What are my alternatives?
If your target molecule cannot tolerate pH extremes, alternative methods are necessary.
-
Option 1: Column Chromatography: This is a very effective method, but the basicity of the free amine can cause it to streak (tail) on standard silica gel.
-
Pro-Tip: To mitigate streaking, the mobile phase can be modified. Add a small amount of a volatile base, like triethylamine (~0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et3N).[3] This keeps the amine in its free base form and prevents it from strongly interacting with the acidic silica surface. Alternatively, using basic alumina as the stationary phase can be highly effective.[3]
-
-
Option 2: Scavenger Resins: For removing final traces of the amine, solid-phase scavenger resins are an excellent choice.[9] These are polymer beads functionalized with groups that covalently bind to the excess amine.
-
Isocyanate Resins (PS-Isocyanate): These are highly effective at scavenging primary amines like (1S)-1-(thiophen-2-yl)ethan-1-amine.[10][11] The amine reacts to form a urea, which is bound to the solid support.
-
Aldehyde Resins: These resins react with primary amines to form a solid-supported imine, effectively sequestering the amine from the solution.[12][13]
-
The Workflow: Add the scavenger resin to the reaction mixture, stir for a specified time, and then simply filter off the resin. The product remains in the filtrate, free of the excess amine. This method avoids aqueous workups entirely.
-
Q5: Can I remove the free amine by distillation?
While the free base form, (1S)-1-(thiophen-2-yl)ethan-1-amine, is a liquid, its boiling point is relatively high (predicted around 200-201 °C for a related compound), making it non-trivial to remove from less volatile products via standard distillation.[14] This method is generally only feasible if your desired product is significantly less volatile and thermally stable. For most applications, extraction or chromatography is more practical.
Data & Properties Summary
Understanding the physical properties of the amine and its salt is crucial for designing an effective purification strategy.
| Property | (1S)-1-(thiophen-2-yl)ethan-1-amine (Free Base) | (1S)-1-(thiophen-2-yl)ethan-1-amine HCl (Salt) | Rationale for Purification |
| Predicted pKa | 9.47 ± 0.10 (for the conjugate acid)[14] | Not Applicable | A base with a pKa of its conjugate acid > 10.5 will effectively deprotonate the amine salt. A wash with an aqueous acid of pH < 7.5 will protonate the free base. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF).[15] | Soluble in water and alcohols.[16] Insoluble in many non-polar organic solvents.[17] | This differential solubility is the foundation of the acid-base extraction strategy. |
| Form | Liquid[14] | Solid | The physical state influences handling and separation techniques. |
Experimental Protocols & Visual Workflows
Protocol 1: Standard Acid-Base Extraction
This protocol is the first-line method for removing the amine salt when the desired product is stable to mild base and acid.
-
Initial Step: Ensure the reaction solvent is immiscible with water (e.g., DCM, EtOAc, Et2O). If a water-miscible solvent like THF or acetonitrile was used, evaporate it and redissolve the residue in a water-immiscible solvent.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Causality: NaHCO3 is a weak base, sufficient to deprotonate the amine hydrochloride to its organic-soluble free base, while minimizing the risk of hydrolyzing sensitive functional groups like esters.[1]
-
Extraction: Stopper the funnel, invert, and vent frequently to release any CO2 pressure. Shake gently for 1-2 minutes. Allow the layers to separate fully.
-
Separation: Drain the lower aqueous layer.
-
Acidic Wash: To the remaining organic layer, add an equal volume of 1M hydrochloric acid (HCl). Causality: The free amine is now protonated back into its water-soluble hydrochloride salt, which partitions into the aqueous HCl layer.[4][6]
-
Extraction & Separation: Shake and separate as in steps 3 & 4. Repeat the acidic wash (Step 5) one more time to ensure complete removal.
-
Final Washes: Wash the organic layer with water, followed by a wash with saturated brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to isolate the purified product.
Protocol 2: Troubleshooting Emulsion Formation
Use this decision tree when an emulsion forms during liquid-liquid extraction.
References
-
Reddit. (2024). Amine workup. r/Chempros. [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]
-
Biotage. (n.d.). Solid-Supported Reagents and Scavengers. [Link]
-
Razus, A. C., et al. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. [Link]
-
Baur, J., & Booth, R. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(1), 152-158. [Link]
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
-
Singh, R. K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Technical Support Center: Managing (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. Its purpose is to provide expert guidance on identifying, characterizing, and managing the potential hygroscopicity of this active pharmaceutical ingredient (API). By understanding and controlling moisture interactions, you can ensure the stability, quality, and reliable performance of this compound throughout your experiments and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for an API like this compound?
Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1] For an API, this can be a significant issue, leading to a variety of problems:
-
Physical Changes : Moisture uptake can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), which complicates handling, weighing, and processing.[2]
-
Chemical Degradation : The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[1]
-
Polymorphic Transformations : Absorbed water can induce changes in the crystal structure of the API, potentially altering its solubility, dissolution rate, and bioavailability.[1]
-
Inaccurate Dosing : If the material has absorbed a significant amount of water, weighing out a sample will result in a lower actual amount of the API than intended, impacting the accuracy of experimental results and final product dosage.[2]
Given that this compound is a salt form containing polar functional groups (amine hydrochloride), it has the potential to be hygroscopic. Therefore, careful management of its interaction with moisture is crucial.
Q2: I've observed my batch of this compound changing its physical appearance (e.g., clumping, becoming sticky). Is this related to hygroscopicity?
Yes, changes in the physical appearance of a powder are often the first indication of moisture uptake. Clumping, caking, or a change from a free-flowing powder to a sticky or dense material are classic signs of hygroscopicity.[2] These changes occur as the absorbed water begins to form liquid bridges between particles. In more extreme cases, the material might appear wet or even dissolve completely, a phenomenon known as deliquescence.[1] If you observe these changes, it is critical to quantify the extent of water uptake and implement stricter handling and storage protocols.
Q3: How can I quantitatively determine if and to what extent my sample is hygroscopic?
Several analytical techniques can be employed to characterize the hygroscopic nature of your API. The primary methods include:
-
Dynamic Vapor Sorption (DVS) : This is the gold standard for hygroscopicity assessment. DVS analysis measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature. The resulting sorption/desorption isotherm provides a detailed profile of the material's interaction with moisture.
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. It can be used to determine the water content of a sample by identifying the mass loss that occurs at temperatures corresponding to the vaporization of water.[3][4]
-
Karl Fischer (KF) Titration : This is a highly specific and accurate method for determining the water content of a sample.[5] It involves a chemical titration that reacts specifically with water. This method is particularly useful for getting a precise measurement of the water content of a sample at a single point in time.
Troubleshooting Guides
Problem 1: My sample of this compound is showing signs of physical instability (clumping, caking).
This is a clear indicator of moisture uptake. The following workflow will help you diagnose the severity of the issue and take corrective action.
Caption: Workflow for addressing physical instability.
-
Preparation : Ensure the Karl Fischer titrator is properly conditioned and the solvent is fresh and has a low drift.
-
Sample Handling : Due to the suspected hygroscopicity, handle the sample quickly in a low-humidity environment if possible. A glove box is ideal.
-
Sample Introduction : Accurately weigh a suitable amount of this compound and introduce it directly into the titration vessel.
-
Titration : Start the titration process. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation : The instrument's software will calculate the water content, typically expressed as a percentage by weight.
-
Interpretation : Compare the result to the material's specification or initial measurements. A significant increase in water content confirms hygroscopicity as the cause of the physical changes.
Problem 2: I need to develop a stable formulation containing this compound, but I'm concerned about its long-term stability due to potential hygroscopicity.
Proactive characterization and formulation design are key to ensuring long-term stability.
Caption: Strategy for formulation development.
This table provides a standard classification that can be used to interpret DVS data. The classification is based on the percentage increase in mass after storage for 24 hours at 80% ± 2% relative humidity and 25 ± 1 °C.
| Classification | Mass Increase (% w/w) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | High level of moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid | Material dissolves in absorbed water. |
If this compound is found to be hygroscopic, consider the following formulation strategies[1][6][7]:
-
Co-processing with Excipients :
-
Hydrophobic Excipients : Blending the API with hydrophobic excipients like magnesium stearate or certain grades of microcrystalline cellulose can help to repel moisture.[1]
-
Moisture Scavengers : Incorporating excipients that have a higher affinity for water, such as anhydrous dibasic calcium phosphate or colloidal silicon dioxide, can preferentially absorb incoming moisture, thereby protecting the API.[8][9]
-
-
Film Coating : Applying a polymer-based film coating to tablets or granules creates a physical barrier that reduces the rate of moisture penetration to the API core.[1]
-
Encapsulation : Enclosing the API within a shell, for example, using spray-drying techniques with polymers, can protect it from environmental moisture.[1]
-
Packaging : The final line of defense is appropriate packaging. For hygroscopic materials, high-barrier packaging such as foil-foil blisters or sealed aluminum pouches containing desiccants is recommended.[1][10]
References
-
Lim, J., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]
-
Gili, A. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]
-
Colgan, S. T., et al. (2020). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. Available at: [Link]
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TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]
-
PubChem. (n.d.). 2-(Thiophen-3-yl)ethan-1-amine hydrochloride. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). TGA Analysis for Moisture Content. Available at: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]
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National University of Singapore. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Available at: [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Available at: [Link]
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Adare Pharma Solutions. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]
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ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs?. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]
-
ResearchGate. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available at: [Link]
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available at: [Link]
-
Roquette. (n.d.). UNLOCK THE POTENTIAL OF MOISTURE SENSITIVE INGREDIENTS. Available at: [Link]
-
ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production. Available at: [Link]
-
Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at: [Link]
-
Applied Technical Services. (n.d.). TGA Moisture Analysis. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Available at: [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
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Technical Support Center: Preserving Stereochemical Integrity in the Derivatization of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
Welcome to the technical support center for the derivatization of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amine and need to maintain its stereochemical purity during analytical or synthetic derivatization procedures. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of working with this valuable compound.
Introduction
(1S)-1-(thiophen-2-yl)ethan-1-amine is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical configuration is often paramount to the biological activity and safety of the final drug substance. Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a significant risk during chemical modification, including the derivatization required for analytical techniques like HPLC or GC. This guide provides a comprehensive overview of the mechanisms of racemization and practical strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing racemization after derivatization?
A1: Racemization of 1-aryl-ethanamines typically occurs through the deprotonation of the hydrogen atom at the chiral center (the α-proton), leading to the formation of a planar, achiral carbanion or imine intermediate.[1][2] This intermediate can then be re-protonated from either side with equal probability, resulting in a racemic mixture. This process is often catalyzed by the presence of a base, which is a common component in derivatization reactions to neutralize the hydrochloride salt and to facilitate the reaction with the derivatizing agent.[3]
Several factors can contribute to this issue:
-
Base Strength and Steric Hindrance: The use of a strong, non-hindered base can aggressively abstract the α-proton, promoting racemization.[4]
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation process, significantly increasing the rate of racemization.[5]
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.
-
Solvent Polarity: Polar solvents can stabilize the charged intermediate, potentially facilitating racemization.[6]
Q2: How does the thiophene ring affect the susceptibility of the amine to racemization?
A2: The thiophene ring is an aromatic heterocycle where the sulfur atom's lone pair of electrons are delocalized into the π-system.[7] This aromaticity influences the electronic environment of the chiral center. While thiophene is generally considered to be electron-rich, its effect on the acidity of the benzylic-type α-proton is complex. Upon deprotonation, the resulting negative charge on the α-carbon can be delocalized into the thiophene ring, which would stabilize the carbanion and thus increase the acidity of the α-proton, making the amine more prone to racemization compared to its non-aromatic counterparts.
Q3: What are the best types of derivatizing reagents to use for this amine to minimize racemization?
A3: The ideal derivatizing reagent should react quickly and under mild conditions. Several classes of reagents are suitable for primary amines:
-
Chloroformates: Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react efficiently with primary amines.[8]
-
Isothiocyanates: These form stable thiourea derivatives.
-
Activated Carboxylic Acids/Amides: Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are specifically designed for the chiral analysis of amino compounds.[1][9]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: This combination forms fluorescent diastereomeric isoindoles, which are excellent for HPLC analysis.[10]
The choice of reagent will depend on the analytical method (e.g., HPLC-UV, HPLC-Fluorescence, GC-MS) and the specific requirements of your experiment.
Q4: How do I handle the hydrochloride salt before derivatization?
A4: The amine hydrochloride must be neutralized to the free amine for the derivatization reaction to proceed. This is a critical step where racemization can be initiated if not performed carefully. It is recommended to perform the neutralization in situ just before the addition of the derivatizing reagent, using a sterically hindered, non-nucleophilic base.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High degree of racemization detected after derivatization. | 1. Base is too strong or unhindered. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Inappropriate solvent. | 1. Base Selection: Switch from strong bases like sodium hydroxide or potassium tert-butoxide to a sterically hindered, weaker organic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] Use the minimum stoichiometric amount of base required to neutralize the hydrochloride salt.2. Temperature Control: Perform the derivatization at a lower temperature. Start at 0 °C or even -15 °C and allow the reaction to slowly warm to room temperature if necessary. Avoid heating the reaction mixture.[5]3. Optimize Reaction Time: Monitor the reaction progress by TLC or a rapid analytical method to determine the minimum time required for complete derivatization.4. Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) if reagent and analyte solubility allows.[6] |
| Low or no derivatization yield. | 1. Incomplete neutralization of the hydrochloride salt. 2. Inactive derivatizing reagent. 3. Insufficient reaction time or temperature. 4. Steric hindrance. | 1. Neutralization: Ensure complete neutralization of the amine hydrochloride before adding the derivatizing reagent. You can add the base and stir for a short period before introducing the derivatizing agent.2. Reagent Quality: Use a fresh, high-quality derivatizing reagent. Some reagents, like chloroformates, can degrade upon exposure to moisture.3. Reaction Conditions: While high temperatures should be avoided to prevent racemization, a slight increase in temperature or extended reaction time at a low temperature may be necessary for some less reactive derivatizing agents. This should be optimized carefully.4. Reagent Choice: If steric hindrance is suspected, consider a smaller, more reactive derivatizing agent. |
| Multiple unexpected peaks in the chromatogram. | 1. Side reactions with the derivatizing reagent. 2. Degradation of the analyte or derivative. 3. Impure starting material or reagents. | 1. Reaction Specificity: Some derivatizing agents can react with other functional groups or with themselves to form byproducts. Ensure the chosen reagent is specific for primary amines under the reaction conditions.2. Stability: The formed derivative may not be stable. Analyze the sample as soon as possible after derivatization and store it at a low temperature in the dark.3. Purity Check: Verify the purity of your this compound and all reagents before use. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization with FMOC-Cl for HPLC Analysis
This protocol is a starting point and should be optimized for your specific application.
Materials:
-
This compound
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
HPLC grade solvents for analysis
Procedure:
-
In a clean, dry vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise while stirring. Allow the mixture to stir for 5-10 minutes at 0 °C.
-
In a separate vial, dissolve FMOC-Cl (1.05 equivalents) in anhydrous DCM.
-
Add the FMOC-Cl solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench it by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure at a low temperature.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
Protocol 2: Chiral Purity Analysis using HPLC
Column: A chiral stationary phase (CSP) column suitable for the separation of amine derivatives (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).[11]
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The exact ratio will need to be optimized. A small amount of an amine modifier like diethylamine (0.1%) may be needed to improve peak shape.
Flow Rate: 1.0 mL/min
Detection: UV detection at a wavelength where the FMOC group has strong absorbance (e.g., 265 nm).
Temperature: Ambient temperature.
Visualization of Key Concepts
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of the chiral amine.
Recommended Derivatization Workflow to Minimize Racemization
Caption: Workflow for stereochemically-sound derivatization.
References
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Journal of Analytical Methods in Chemistry. [Link]
-
The derivatization scheme of alkyl amines with FMOC-Cl. (n.d.). ResearchGate. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
The effect of the proton on electropolymerization of the thiophene. (n.d.). ResearchGate. [Link]
-
Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. (2019). Analytical Chemistry. [Link]
-
Solvent and TMEDA Effects on the Configurational Stability of Chiral Lithiated Aryloxiranes. (n.d.). ResearchGate. [Link]
-
Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. (2025). The Journal of Organic Chemistry. [Link]
-
Derivatization reaction of chiral amines with OPA/chiral thiol. (n.d.). ResearchGate. [Link]
-
Efficient racemization of 1-phenylethylamine and its derivatives. (2025). ResearchGate. [Link]
-
Enantioselective extraction of unprotected amino acids coupled with racemization. (2021). Nature Communications. [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Journal of Biochemical and Biophysical Methods. [Link]
-
Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. (2021). The Journal of Physical Chemistry B. [Link]
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Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). ResearchGate. [Link]
-
Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. (2021). National Center for Biotechnology Information. [Link]
-
Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). National Center for Biotechnology Information. [Link]
-
Marfey's reagent for chiral amino acid analysis: A review. (n.d.). Semantic Scholar. [Link]
-
Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. (2021). ResearchGate. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). National Center for Biotechnology Information. [Link]
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (n.d.). Bar-Ilan University. [Link]
-
Marfey's reagent for chiral amino acid analysis: a review. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Thiophene. (n.d.). Wikipedia. [Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. (2008). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Derivatization reaction of FMOC-Cl with an amine and an alcohol. (n.d.). ResearchGate. [Link]
Sources
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- 2. A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
solvent selection for diastereomeric salt crystallization with (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
An essential process in pharmaceutical development, the resolution of enantiomers by diastereomeric salt crystallization is a technique that marries fundamental principles of stereochemistry with the physical chemistry of solubility. This guide, prepared by a Senior Application Scientist, offers a deep dive into solvent selection for the crystallization of diastereomeric salts, with a specific focus on (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. Our goal is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical troubleshooting advice to navigate this critical separation technique successfully.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind diastereomeric salt crystallization for chiral resolution?
A1: Chiral resolution via diastereomeric salt formation is a classic and robust method for separating enantiomers.[1][2][3] Enantiomers, being mirror images, have identical physical properties (e.g., solubility, melting point), making them difficult to separate directly.[4] The strategy involves reacting the racemic mixture (in this case, a racemic amine) with an enantiomerically pure chiral resolving agent (a chiral acid).[2][5] This acid-base reaction creates a pair of diastereomeric salts.[6][7] Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][4][7] The less soluble diastereomer will crystallize preferentially from a carefully selected solvent, leaving the more soluble one in the mother liquor.[7]
Q2: Why is solvent selection so critical for a successful resolution?
A2: The choice of solvent is arguably the most critical parameter in developing a successful diastereomeric salt crystallization. The ideal solvent system must exhibit a significant difference in solubility between the two diastereomeric salts.[8] If both salts are too soluble, no crystallization will occur. Conversely, if both are poorly soluble, they may precipitate together, leading to poor or no separation (low diastereomeric excess). The solvent also influences crystal growth, morphology, and purity. Therefore, a systematic solvent screening is essential to identify a system that maximizes both the yield and the enantiomeric purity of the desired diastereomer.[3]
Q3: What types of chiral resolving agents are suitable for a primary amine like (1S)-1-(thiophen-2-yl)ethan-1-amine?
A3: For resolving racemic amines, enantiomerically pure chiral acids are the resolving agents of choice.[4][6][] Commonly used and commercially available chiral acids include:
-
Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid)
-
Mandelic acid
The effectiveness of a resolving agent is specific to the substrate and the solvent used.[7] The selection often begins with screening a panel of these common agents to find the one that forms well-defined crystalline salts with a significant solubility difference.[5]
Q4: My starting material is a hydrochloride salt. Do I need to free-base it before adding the chiral resolving agent?
A4: Yes, it is generally necessary to neutralize the hydrochloride salt to the free amine before reacting it with the chiral resolving acid. The presence of hydrochloric acid would interfere with the formation of the diastereomeric salt with the resolving agent. This is typically done by treating the hydrochloride salt with a suitable base (e.g., NaOH, K2CO3) in a biphasic system (e.g., water and an organic solvent like dichloromethane or ethyl acetate), extracting the free amine into the organic layer, drying, and then using the resulting solution for the resolution.
Troubleshooting Guide
This section addresses common problems encountered during the diastereomeric salt crystallization of (1S)-1-(thiophen-2-yl)ethan-1-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystallization occurs. | 1. High Solubility : The diastereomeric salts are too soluble in the chosen solvent. 2. Insufficient Supersaturation : The solution is not concentrated enough. 3. Nucleation Inhibition : Impurities may be preventing crystal formation. | 1. Change Solvent/Use Anti-solvent : Screen for a less polar solvent or introduce an anti-solvent (a solvent in which the salts are poorly soluble) dropwise to induce precipitation.[10] 2. Increase Concentration : Carefully evaporate some of the solvent.[10][11] 3. Induce Nucleation : Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[10][11] |
| "Oiling out" instead of crystallization. | 1. High Concentration/Supersaturation : The salt is coming out of solution too quickly as a liquid phase. 2. Melting Point : The melting point of the salt may be lower than the crystallization temperature. 3. Inappropriate Solvent : The solvent may be too "good," solvating the salt so effectively that it prevents the formation of an ordered crystal lattice. | 1. Dilute the Solution : Add more of the primary solvent to reduce the concentration.[11] 2. Lower the Temperature : A slower cooling profile or a lower final temperature might promote solid crystal formation.[11] 3. Change the Solvent System : Experiment with a less polar solvent or a different solvent mixture.[11] |
| Low yield of the desired diastereomeric salt. | 1. High Solubility of Desired Salt : The desired salt remains significantly soluble in the mother liquor even at the final crystallization temperature. 2. Sub-optimal Temperature Profile : The final temperature is too high. 3. Co-precipitation : The undesired diastereomer is precipitating along with the desired one due to similar solubilities. | 1. Use an Anti-solvent : Adding an anti-solvent can decrease the solubility of the desired salt and improve the yield.[11] 2. Optimize Cooling : Implement a slower, controlled cooling profile and ensure the final temperature is sufficiently low.[11] 3. Re-screen Solvents : A different solvent system is needed to achieve better solubility differentiation.[11] |
| Low diastereomeric excess (d.e.) of the crystallized product. | 1. Poor Solubility Difference : The chosen solvent does not provide a sufficient difference in solubility between the two diastereomeric salts. 2. Crystallization is Too Fast : Rapid precipitation can trap the more soluble diastereomer within the crystal lattice of the less soluble one. 3. Equilibration : The system may not have reached thermodynamic equilibrium, where the least soluble salt is the most stable solid phase. | 1. Systematic Solvent Screening : This is the most crucial step. A thorough screen is required to find a solvent that maximizes the solubility difference.[11] 2. Slow Down Crystallization : Employ a slower cooling rate, reduce the level of supersaturation, or use a gradual anti-solvent addition. 3. Allow for Equilibration : Increase the stirring time at the final crystallization temperature to allow the system to equilibrate. |
Experimental Protocols & Methodologies
Protocol 1: High-Throughput Solvent Screening
Objective: To rapidly identify promising solvent systems for the selective crystallization of one diastereomer of (1S)-1-(thiophen-2-yl)ethan-1-amine.
Rationale: A broad and systematic screen of solvents with varying polarities and hydrogen bonding capabilities is the most effective way to find a suitable system for resolution.[8] High-throughput methods allow for the rapid evaluation of many conditions in parallel.
Workflow Diagram: High-Throughput Solvent Screening
Caption: Workflow for high-throughput solvent screening.
Materials:
-
Racemic 1-(thiophen-2-yl)ethan-1-amine (prepared from the HCl salt)
-
Chiral resolving agent (e.g., L-tartaric acid)
-
96-well microplate with seals
-
Array of solvents: Alcohols (Methanol, Ethanol, Isopropanol), Esters (Ethyl Acetate), Ketones (Acetone), Ethers (MTBE), Hydrocarbons (Toluene, Heptane), and relevant mixtures.
-
Automated liquid handler (optional)
-
Plate shaker/incubator
-
Centrifuge with a plate rotor
-
Chiral HPLC system for analysis
Procedure:
-
Salt Formation:
-
In each well of the 96-well plate, add a solution of the racemic free amine.
-
Add an equimolar amount of the chiral resolving agent solution (e.g., in methanol).
-
Allow the plate to stir for 1-2 hours at a slightly elevated temperature (e.g., 40 °C) to ensure complete salt formation.[12]
-
Evaporate the initial solvent (methanol) completely under vacuum.[12]
-
-
Solvent Addition & Equilibration:
-
To each column of wells, add a different screening solvent or solvent mixture.
-
Seal the plate and heat it until all solids dissolve.
-
Allow the plate to cool slowly to room temperature and then shake for 24-48 hours to allow the system to equilibrate.
-
-
Analysis:
-
Centrifuge the plate to pellet any solid that has crystallized.
-
Carefully take an aliquot from the supernatant (the mother liquor) of each well.
-
Analyze the composition of the supernatant by chiral HPLC to determine the ratio of the two diastereomers remaining in solution.
-
-
Selection: The most promising solvent is the one that results in the highest diastereomeric excess in the supernatant. This indicates that one diastereomer has preferentially crystallized out of the solution.[11]
Protocol 2: Lab-Scale Optimization and Crystallization
Objective: To perform a scaled-up crystallization using the optimal solvent identified in the screening phase and to isolate the pure diastereomeric salt.
Rationale: Once a lead solvent is identified, the process must be optimized on a larger scale to define parameters like concentration, cooling rate, and final temperature to maximize yield and purity.
Workflow Diagram: Lab-Scale Crystallization Optimization
Caption: Workflow for optimizing diastereomeric salt crystallization.
Procedure:
-
Dissolution: In a jacketed glass reactor, charge the racemic 1-(thiophen-2-yl)ethan-1-amine (free base) and 0.5-1.0 equivalents of the chosen chiral resolving agent.
-
Expert Insight: Starting with a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can sometimes improve the diastereomeric excess of the crystallized product by ensuring the more soluble salt remains in solution.[10]
-
-
Solvent Addition: Add the optimal solvent identified in Protocol 1. The amount should be sufficient to fully dissolve the components at an elevated temperature (e.g., 60-70 °C).
-
Controlled Cooling: Slowly cool the solution according to a defined profile (e.g., 10-20 °C per hour). A slow cooling rate is crucial for selective crystallization and to avoid the inclusion of impurities.[11]
-
Seeding (Optional but Recommended): Once the solution reaches a state of slight supersaturation (cloud point), add a small number of seed crystals of the desired pure diastereomer. This provides a template for crystal growth and can significantly improve selectivity and reproducibility.
-
Aging: Once the final, lower temperature (e.g., 0-5 °C) is reached, stir the resulting slurry for several hours (2-12 h) to allow the crystallization to complete and for the system to reach equilibrium.
-
Isolation: Isolate the crystallized solid by filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Analysis: Determine the yield and measure the diastereomeric excess (d.e.) of the crystals using chiral HPLC. Also, analyze the mother liquor to calculate the mass balance.
-
Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base (e.g., aqueous NaOH) and extracted with an organic solvent to yield the enantiomerically pure (1S)-1-(thiophen-2-yl)ethan-1-amine.
Data Summary: Illustrative Solvent Effects
The following table provides hypothetical data to illustrate how solvent choice can impact the efficiency of a diastereomeric resolution. The goal is to find a solvent that maximizes the difference in solubility between the two salts, reflected here as high diastereomeric excess (d.e.) in the crystal.
| Solvent System | Dielectric Constant (ε) | Key Interactions | Hypothetical d.e. of Crystals (%) | Rationale for Performance |
| Methanol | 32.7 | H-bond donor & acceptor | 75 | High polarity can lead to high solubility for both salts, potentially reducing the solubility difference. |
| Isopropanol (IPA) | 19.9 | H-bond donor & acceptor | 92 | Lower polarity and bulkier structure can create more specific solvation environments, amplifying small differences in the crystal lattice energies of the diastereomers. |
| Ethyl Acetate | 6.0 | H-bond acceptor | 88 | Aprotic solvent, interacts differently with the salts compared to alcohols. May offer a good balance of solubility for crystallization. |
| Toluene | 2.4 | Non-polar, π-stacking | < 50 | Very low polarity may result in poor solubility for both salts, leading to co-precipitation and poor resolution. |
| IPA/Water (95:5) | ~22 | H-bond network | 95+ | A small amount of water can sometimes fine-tune the hydrogen-bonding network, leading to better crystal packing and enhanced selectivity.[8] |
Note: Data is for illustrative purposes only. Actual results must be determined experimentally.
References
-
6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2021). YouTube. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (1S)-1-(thiophen-2-yl)ethan-1-amine Hydrochloride and Its Derivatives
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. For chiral molecules such as (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride and its derivatives, which are valuable building blocks in medicinal chemistry, ensuring enantiopurity is critical to guaranteeing therapeutic efficacy and avoiding potential off-target effects of the corresponding distomer. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this important class of chiral amines, supported by experimental insights and data.
The Imperative of Enantiomeric Purity in Drug Development
The seemingly subtle difference in the three-dimensional arrangement of atoms between two enantiomers can lead to vastly different pharmacological and toxicological profiles. The thalidomide tragedy of the mid-20th century serves as a stark reminder of this principle. Therefore, regulatory bodies worldwide mandate stringent control over the stereochemical identity of chiral drugs. For researchers and drug development professionals working with this compound, a reliable and robust analytical methodology for ee determination is paramount from early discovery through to manufacturing.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for chiral amines like 1-(thiophen-2-yl)ethan-1-amine predominantly relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different stages of the research and development pipeline.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely adopted technique for the routine determination of enantiomeric excess due to its versatility, robustness, and scalability.[1] The cornerstone of this method is the chiral stationary phase (CSP), which interacts differentially with the two enantiomers, leading to their separation in time as they pass through the column.
The Principle of Chiral Recognition in HPLC:
The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. For aromatic amines like 1-(thiophen-2-yl)ethan-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability and excellent resolving power.[2]
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Illustrative Experimental Protocol: Chiral Separation of a 1-Aryl Ethylamine Analog
| Parameter | Condition | Rationale |
| Column | Daicel CHIRALCEL® OD (250 x 4.6 mm) | A widely used polysaccharide-based CSP known for its effectiveness in separating aromatic amines. The carbamate derivatives on the cellulose backbone provide multiple interaction sites (π-π, hydrogen bonding, dipole-dipole) for chiral recognition. |
| Mobile Phase | Hexane / Ethanol (92.5 / 7.5, v/v) | A normal phase mobile phase system that promotes the necessary interactions for chiral recognition on this type of CSP. The ethanol acts as a polar modifier to control retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | The aromatic thiophene and naphthyl rings exhibit strong absorbance at this wavelength, ensuring good sensitivity. |
| Temperature | Ambient | A convenient starting point, though temperature can be optimized to improve resolution or reduce analysis time. |
Data Interpretation and Performance:
Under these conditions, baseline separation of the (R)- and (S)-enantiomers is expected. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Chiral HPLC typically offers high precision and accuracy, with the limit of quantitation for the minor enantiomer often below 0.1%.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of volatile and thermally stable chiral compounds.[3] For chiral amines, derivatization is often necessary to improve their volatility and chromatographic behavior.
The Principle of Chiral Recognition in GC:
Similar to HPLC, chiral GC employs a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. The enantiomers of the analyte partition differently between the mobile gas phase and the chiral stationary phase, leading to separation.[3]
Derivatization: A Critical Step for Chiral Amine Analysis by GC:
Primary amines like 1-(thiophen-2-yl)ethan-1-amine often exhibit poor peak shape and may interact irreversibly with the column. Derivatization with an achiral reagent, such as trifluoroacetic anhydride (TFAA) or an isocyanate, converts the amine into a less polar and more volatile amide or urea derivative, respectively.[4] This not only improves the chromatography but can also enhance the chiral recognition on the CSP.
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by chiral GC.
Illustrative Experimental Protocol: Chiral GC of a Derivatized Aromatic Amine
While a specific method for 1-(thiophen-2-yl)ethan-1-amine is not readily published, the following provides a robust starting point based on established protocols for similar aromatic amines.[4]
| Parameter | Condition | Rationale |
| Derivatization | N-trifluoroacetylation with Trifluoroacetic Anhydride (TFAA) | TFAA reacts rapidly and quantitatively with the primary amine to form a volatile and thermally stable derivative suitable for GC analysis. |
| Column | CP-Chirasil-Dex CB (25m x 0.32mm) or equivalent cyclodextrin-based chiral column | Cyclodextrin-based CSPs are well-suited for the separation of a wide range of chiral compounds, including derivatized amines. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good chromatographic efficiency. |
| Oven Program | Isothermal or temperature-programmed | An initial isothermal period followed by a temperature ramp can be optimized to achieve good resolution in a reasonable analysis time. A starting point could be an isothermal analysis at 120-150 °C. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a robust and universally responsive detector for organic compounds. MS provides higher sensitivity and structural information. |
Data Interpretation and Performance:
Chiral GC can provide excellent resolution and very fast analysis times, often in the range of minutes. The enantiomeric excess is determined by the integration of the two separated peaks. The sensitivity is generally very high, especially with an MS detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct advantage in that it is a non-separative technique. The determination of enantiomeric excess is achieved by inducing a chemical shift difference between the signals of the two enantiomers through the use of a chiral solvating agent (CSA).
The Principle of Chiral Recognition in NMR:
In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent, the enantiomers of the analyte form diastereomeric solvates. These diastereomeric complexes have different magnetic environments, which can lead to the resolution of formerly equivalent signals into two distinct sets of peaks in the NMR spectrum. The integration of these resolved signals allows for the direct determination of the enantiomeric ratio.
Experimental Workflow for NMR Analysis with a Chiral Solvating Agent
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Illustrative Experimental Protocol: NMR Analysis of a Chiral Amine with a CSA
For a chiral amine like 1-(thiophen-2-yl)ethan-1-amine, a chiral acid can serve as an effective CSA, forming diastereomeric salts in solution.
| Parameter | Condition | Rationale |
| Chiral Solvating Agent (CSA) | (R)-(-)-Mandelic acid or (2R, 3R)-Dibenzoyltartaric acid | These chiral acids can form diastereomeric salts with the amine, leading to chemical shift non-equivalence in the NMR spectrum. |
| Solvent | CDCl₃ or CD₃CN | These are common deuterated solvents that dissolve both the analyte and the CSA. |
| Analyte to CSA Ratio | 1:1 to 1:2 molar ratio | The optimal ratio needs to be determined empirically to achieve the best signal resolution. |
| NMR Experiment | ¹H NMR | The proton signals of the analyte, particularly the methine proton or the methyl group adjacent to the chiral center, are often well-resolved. |
| Temperature | Ambient | Temperature can affect the equilibrium of the diastereomeric complexes and can be varied to optimize the separation of the signals. |
Data Interpretation and Performance:
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. A key advantage of the NMR method is that it is a primary ratio method and does not require a calibration curve. However, it is generally less sensitive than chromatographic methods, and achieving baseline resolution of the signals can sometimes be challenging.
Method Comparison Summary
| Feature | Chiral HPLC | Chiral GC | Chiral NMR with CSA |
| Principle | Differential partitioning with a Chiral Stationary Phase | Differential partitioning with a Chiral Stationary Phase | Formation of diastereomeric complexes with a Chiral Solvating Agent |
| Sample Volatility | Not required | Required (derivatization often needed) | Not required |
| Sensitivity | High to very high | Very high | Moderate |
| Analysis Time | Minutes to tens of minutes | Minutes | Minutes |
| Sample Preparation | Simple dissolution and filtration | Derivatization often required | Simple mixing of analyte and CSA |
| Quantitation | Requires response factor determination (often assumed to be equal) | Requires response factor determination (often assumed to be equal) | Direct integration of signals (primary ratio method) |
| Development Effort | Moderate (screening of columns and mobile phases) | Moderate (optimization of derivatization and temperature program) | Moderate (screening of CSAs, solvents, and ratios) |
| Key Advantage | Broad applicability and robustness | High speed and resolution | Non-separative, direct measurement of enantiomeric ratio |
| Key Disadvantage | Higher solvent consumption | Limited to volatile and thermally stable compounds | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of this compound and its derivatives depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening , chiral HPLC is often the method of choice due to its robustness, wide applicability, and high precision.
-
When high speed and sensitivity are paramount, and the analyte is amenable to derivatization , chiral GC can be an excellent alternative.
-
For mechanistic studies, reaction monitoring where minimal sample preparation is desired, and for obtaining a primary ratio measurement without the need for a separation , chiral NMR with a suitable CSA is a powerful tool.
Ultimately, a comprehensive analytical strategy may involve the use of more than one of these techniques for orthogonal verification of enantiomeric purity, ensuring the highest level of confidence in the quality of these critical chiral building blocks.
References
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- ResearchGate. "NMR Chiral solvating agents." Available at: https://www.researchgate.
- PubMed Central (PMC). "Enantioselective synthesis of chiral BCPs." Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10213123/.
- National Center for Biotechnology Information. "Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography." Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4014498/.
- Academia.edu. "Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction." Available at: https://www.academia.
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- ChemistryViews. "Chiral COF Membrane Allows Enantioselective Amino Acid Separation." Available at: https://www.chemistryviews.
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- Phenomenex. "Chiral HPLC Separations." Available at: https://www.phenomenex.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Diastereomers Formed with (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
For researchers, scientists, and professionals in drug development, the separation and characterization of enantiomers are critical steps in ensuring the safety and efficacy of chiral drug candidates. The use of a chiral resolving agent to form diastereomers, which can then be separated and analyzed, is a cornerstone of this process. This guide provides an in-depth technical comparison of the spectroscopic properties of diastereomers formed using (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride as a chiral resolving agent.
The formation of diastereomeric salts from a racemic mixture of a chiral acid and an enantiomerically pure amine, such as (1S)-1-(thiophen-2-yl)ethan-1-amine, is a widely employed strategy for chiral resolution. Unlike enantiomers, which exhibit identical physical and spectroscopic properties in an achiral environment, diastereomers possess distinct characteristics, allowing for their differentiation and separation. This guide will delve into the spectroscopic nuances that arise from the formation of these diastereomeric pairs, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The Principle of Diastereomeric Salt Formation for Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical yet powerful technique.[1] It leverages the differential physical properties of diastereomers, such as solubility, to enable their separation. The process involves the reaction of a racemic mixture of a chiral compound (in this guide, we will consider a generic chiral carboxylic acid, represented as (R/S)-Acid) with an enantiomerically pure resolving agent, (1S)-1-(thiophen-2-yl)ethan-1-amine. This reaction yields a mixture of two diastereomeric salts: ((R)-Acid · (S)-Amine) and ((S)-Acid · (S)-Amine).
Caption: Formation of a diastereomeric salt mixture.
These diastereomeric salts can then be separated based on their differing physical properties, most commonly through fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts with a base to neutralize the amine.
Spectroscopic Differentiation of Diastereomers
The distinct spatial arrangement of atoms in diastereomers leads to subtle but measurable differences in their spectroscopic signatures. NMR and IR spectroscopy are particularly powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most informative technique for the analysis of diastereomers in solution. The non-equivalent chemical environments of the nuclei in each diastereomer result in distinct chemical shifts (δ) and coupling constants (J).
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of a mixture of diastereomers, protons that are close to the chiral centers will experience different magnetic environments and will therefore resonate at slightly different frequencies. For the diastereomeric salts formed between a chiral carboxylic acid and (1S)-1-(thiophen-2-yl)ethan-1-amine, the most significant differences in chemical shifts are typically observed for the protons on the thiophene ring and the methine proton of the amine, as well as the protons alpha to the carbonyl group of the acid.
¹³C NMR Spectroscopy:
Similarly, the ¹³C NMR spectra of diastereomers will show distinct signals for the carbon atoms, particularly those near the stereocenters. The differences in chemical shifts in ¹³C NMR can be smaller than in ¹H NMR but are often very reproducible and can provide confirmatory evidence of diastereomeric differentiation.
Illustrative Example with a Chiral Acid (e.g., Naproxen):
| Proton/Carbon | Hypothetical ¹H NMR Chemical Shift (ppm) of Diastereomer 1 ((R)-Naproxen · (S)-Amine) | Hypothetical ¹H NMR Chemical Shift (ppm) of Diastereomer 2 ((S)-Naproxen · (S)-Amine) | Hypothetical Δδ (ppm) |
| Amine CH | 4.85 | 4.82 | 0.03 |
| Amine CH₃ | 1.65 | 1.68 | -0.03 |
| Thiophene H3 | 7.05 | 7.02 | 0.03 |
| Thiophene H4 | 7.20 | 7.18 | 0.02 |
| Thiophene H5 | 7.50 | 7.47 | 0.03 |
| Naproxen α-CH | 3.90 | 3.95 | -0.05 |
| Naproxen α-CH₃ | 1.55 | 1.52 | 0.03 |
| Carbon | Hypothetical ¹³C NMR Chemical Shift (ppm) of Diastereomer 1 ((R)-Naproxen · (S)-Amine) | Hypothetical ¹³C NMR Chemical Shift (ppm) of Diastereomer 2 ((S)-Naproxen · (S)-Amine) | Hypothetical Δδ (ppm) |
| Amine CH | 52.5 | 52.2 | 0.3 |
| Amine CH₃ | 22.1 | 22.4 | -0.3 |
| Thiophene C2 | 145.2 | 145.0 | 0.2 |
| Thiophene C3 | 124.8 | 124.6 | 0.2 |
| Thiophene C4 | 127.5 | 127.3 | 0.2 |
| Thiophene C5 | 125.9 | 125.7 | 0.2 |
| Naproxen C=O | 175.8 | 176.1 | -0.3 |
| Naproxen α-CH | 45.8 | 45.5 | 0.3 |
| Naproxen α-CH₃ | 18.9 | 18.6 | 0.3 |
Note: The chemical shift values presented in the tables are hypothetical and intended for illustrative purposes to demonstrate the principle of spectroscopic differentiation. Actual values will vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of molecules. The formation of diastereomeric salts involves ionic interactions and hydrogen bonding between the carboxylic acid and the amine. These interactions will be slightly different for each diastereomer due to their different three-dimensional structures. These differences can manifest as shifts in the positions and changes in the shapes of the characteristic absorption bands in the IR spectrum.
Key vibrational bands to monitor include:
-
N-H stretching and bending vibrations of the ammonium group (typically in the 3200-2800 cm⁻¹ and 1620-1560 cm⁻¹ regions, respectively).[2]
-
C=O stretching vibration of the carboxylate group (typically in the 1610-1550 cm⁻¹ region).
-
Thiophene C-H and C=C stretching vibrations.
The subtle differences in the hydrogen bonding network and ionic interactions within the crystal lattice of the two diastereomers can lead to measurable shifts in these vibrational frequencies.
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) of Diastereomer 1 ((R)-Acid · (S)-Amine) | Hypothetical Wavenumber (cm⁻¹) of Diastereomer 2 ((S)-Acid · (S)-Amine) |
| N-H⁺ stretch | 3050 (broad) | 3045 (broad) |
| C=O stretch (carboxylate) | 1580 | 1585 |
| N-H⁺ bend | 1610 | 1615 |
Experimental Protocols
Protocol for Diastereomeric Salt Formation
-
Dissolution: Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, gently warming if necessary.
-
Mixing: Slowly add the amine solution to the acid solution with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze the crystalline material and the mother liquor separately by NMR and/or chiral HPLC to determine the diastereomeric excess.
Caption: Experimental workflow for diastereomer analysis.
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Prepare solutions of the separated diastereomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) at a concentration of approximately 5-10 mg/mL. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
IR Spectroscopy: Prepare samples of the solid diastereomers as KBr pellets or as a mull in Nujol. Acquire the IR spectra using a Fourier-transform infrared (FTIR) spectrometer.
Comparison with Alternative Chiral Resolving Agents
While (1S)-1-(thiophen-2-yl)ethan-1-amine is an effective chiral resolving agent, a variety of other chiral amines and acids are also commercially available and widely used. The choice of resolving agent is often empirical and depends on the specific properties of the analyte.
| Alternative Resolving Agent | Advantages | Disadvantages |
| (R)-(+)-α-Methylbenzylamine | Readily available, well-documented. | May not provide sufficient separation for all acids. |
| Brucine | Often forms highly crystalline salts. | Toxic, natural product with limited availability. |
| (1R,2R)-(-)-Pseudoephedrine | Can offer different selectivity due to the additional chiral center and hydroxyl group. | May be more expensive. |
| Cinchona Alkaloids (e.g., Quinine, Quinidine) | Broad applicability, rigid structures can lead to good chiral recognition. | More complex structures, may be more expensive. |
The selection of the optimal resolving agent often requires screening a variety of candidates to find the one that yields diastereomeric salts with the largest difference in solubility, leading to the most efficient separation.
Conclusion
The spectroscopic comparison of diastereomers formed with this compound provides a powerful tool for the characterization and quality control of chiral separations. NMR spectroscopy, in particular, offers a detailed insight into the structural differences between the diastereomers, manifesting as distinct chemical shifts and coupling constants. IR spectroscopy complements this by probing the differences in intermolecular interactions within the solid state. A thorough understanding of these spectroscopic techniques, coupled with a systematic approach to diastereomeric salt formation and analysis, is essential for the successful development of enantiomerically pure pharmaceutical compounds.
References
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Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2015). PubMed. [Link]
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Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021). CNR-IRIS. [Link]
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(S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. (2015). RSC Publishing. [Link]
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The infrared spectra of secondary amines and their salts. (1953). ResearchGate. [Link]
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Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. (2001). Molecules. [Link]
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Nature of naproxen enantiomers medicinal activity difference. Study by using model systems and modern physical methods. (n.d.). [Link]
-
Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2022). PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. As a compound frequently utilized by researchers in drug development, understanding its specific hazard profile is critical for ensuring personnel safety and environmental compliance. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering scientists to make informed safety decisions.
Core Principle: Hazard Identification and Waste Classification
This compound must be treated as a hazardous waste stream.[1] Its hazard profile is a composite of two key structural features: the amine hydrochloride group and the thiophene ring.
-
Amine Hydrochlorides: These are salts that can cause skin, eye, and respiratory irritation.[2]
-
Thiophene Moiety: The thiophene ring contributes to the compound's potential for environmental toxicity, being harmful to aquatic life with long-lasting effects.[3][4] Furthermore, the combustion of thiophene-containing compounds can release toxic sulfur dioxide gas. Some drug compounds containing thiophene have been associated with toxicity following metabolism in the body.[5]
Due to these properties, this chemical cannot be disposed of via standard laboratory drains or in regular trash.[2][3] All disposal methods must adhere to local, state, and federal regulations, which typically involve collection by a licensed hazardous waste management service.[1]
Hazard Summary Table
| Hazard Classification | Description | Rationale & Key Precautions |
| Skin Irritant | May cause skin irritation upon contact.[2] | The amine salt can disrupt skin integrity. Always wear nitrile or other chemically resistant gloves.[4] |
| Serious Eye Irritant | Poses a significant risk of serious eye irritation or damage.[2][4] | Direct contact can cause severe damage. ANSI-rated safety glasses or goggles are mandatory.[3] |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract.[2] | Handle the solid material within a chemical fume hood to prevent inhalation of airborne particulates.[6] |
| Aquatic Toxicity | Harmful to aquatic organisms with potentially long-term effects.[3][4] | Environmental release must be strictly avoided. Do not pour down the drain or dispose of in a way that contaminates soil or water.[3][6] |
Personnel Protection and Handling
Before handling or preparing this compound for disposal, the following Personal Protective Equipment (PPE) and engineering controls are mandatory.
-
Engineering Controls: Always handle this compound, especially in its powdered form, inside a certified chemical fume hood to minimize inhalation risk.[6]
-
Eye and Face Protection: Wear chemical safety goggles. A face shield should be used if there is a significant risk of splashing.
-
Skin Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[4] Always wash hands thoroughly after removing gloves.[2][4]
Waste Segregation: The Key to Preventing Hazardous Reactions
Proper segregation is the most critical step in safe chemical waste management. Incompatible chemicals, when mixed, can generate heat, toxic gases, or violent reactions.
Core Directive: Collect waste containing this compound in a dedicated hazardous waste container.[7][8]
Do NOT mix this waste stream with:
-
Acids (Strong): While it is a hydrochloride salt, mixing with other strong acids is ill-advised.
-
Bases (Strong): Mixing with strong bases will neutralize the hydrochloride, liberating the free amine. This is an exothermic reaction that can generate heat.
-
Oxidizing Agents (e.g., peroxides, nitrates, permanganates): Amines can react vigorously or explosively with strong oxidizers.[7]
The waste container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and kept tightly closed except when adding waste.[7][8] Store the sealed container in a cool, well-ventilated, and designated satellite accumulation area (SAA) away from heat or direct sunlight.[7][8]
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused or Expired Solid Reagent
-
Preparation: Ensure all required PPE is worn and work is conducted in a fume hood.
-
Labeling: The original manufacturer's container must be clearly marked as "HAZARDOUS WASTE" or have a hazardous waste tag affixed according to your institution's Environmental Health & Safety (EHS) guidelines.
-
Integrity Check: Ensure the container is in good condition with a securely fastened cap. If the container is compromised, overpack it into a larger, suitable container.
-
Storage: Place the labeled container in your laboratory's designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department or their contracted hazardous waste vendor.
Protocol 4.2: Disposal of Contaminated Labware and Debris
-
Collection: Place any materials grossly contaminated with the compound (e.g., weigh boats, disposable spatulas, absorbent pads from a spill cleanup, contaminated gloves) into a designated solid hazardous waste container or a securely lined bag.
-
Labeling: The container must be labeled "HAZARDOUS WASTE" and list "this compound" and any other chemical contaminants.[8]
-
Storage & Pickup: Manage the container as described in Protocol 4.1.
Protocol 4.3: Disposal of Solutions
-
Collection: Pour waste solutions containing the compound into a designated liquid hazardous waste container compatible with the solvent used.
-
Segregation: This liquid waste stream must be kept separate from other waste streams, particularly those containing incompatible materials like strong oxidizers or acids.[7]
-
Labeling: The container must be labeled "HAZARDOUS WASTE" and list all chemical constituents by their full name, including solvents, with estimated percentages.[8]
-
Storage & Pickup: Keep the container tightly sealed in the satellite accumulation area and arrange for EHS pickup.
Spill Response Protocol
In the event of an accidental spill, immediate and correct action is vital.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate (If Necessary): For a large spill, or if dust is generated, evacuate the area and contact your institution's emergency response team.
-
Isolate: If the spill is small and you are trained to handle it, restrict access to the area.
-
Cleanup (Solid Spill):
-
Decontamination: Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of (1S)-1-(thiophen-2-yl)ethan-1-amine HCl.
On-Site Treatment: A Word of Caution
While the chemical neutralization of amine hydrochlorides with a weak base (e.g., sodium bicarbonate) is a known reaction, this constitutes "treatment" of a hazardous waste.[10][11] Performing treatment on hazardous waste without the proper permits and institutional authorization is a violation of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[12] Therefore, on-site neutralization as a disposal method is not recommended unless it is part of a formally approved and documented institutional procedure. The most reliable and compliant method of disposal is through a professional waste management service.
References
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Amine Disposal For Businesses . Collect and Recycle. [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
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Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
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Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]
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How can I neutralize aminehydrochlorides? ResearchGate. [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine Secretary of State. [Link]
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EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Material Safety Data Sheet Thiophene . Oxford Lab Fine Chem LLP. [Link]
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EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]
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Rule 335-14-2-.04 Lists Of Hazardous Wastes . Alabama Administrative Code. [Link]
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Thiophene . Sciencemadness Wiki. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives . National Institutes of Health. [Link]
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Safety Data Sheet - 2-[(2-Aminoethyl)thio]ethan-1-ol . Fisher Scientific. [Link]
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Toxicity Originating from Thiophene Containing Drugs . ACS Publications. [Link]
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Personal protective equipment for handling (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
Comprehensive Safety and Handling Guide: (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Identification and Proactive Risk Assessment
This compound is an amine salt containing a thiophene moiety. While specific toxicological data is limited, the known hazards are based on its chemical class and available safety data sheets for this and structurally related compounds. The primary risks involve irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2][3]
A thorough risk assessment must be conducted before any handling of this compound. This involves understanding the quantities being used, the potential for dust or aerosol generation, and the specific laboratory environment.
| GHS Hazard Classification | Description | Primary Risk |
| Pictogram | GHS07 - Exclamation Mark[2][3] | Indicates less severe hazards |
| Signal Word | Warning [3][4] | Denotes a potential for harm |
| Hazard Statements | H302: Harmful if swallowed[1][2][3] | Ingestion can lead to adverse health effects. |
| H315: Causes skin irritation[1][2][3] | Direct contact may cause redness, itching, or inflammation. | |
| H319: Causes serious eye irritation[1][2] | Contact with eyes can result in significant, but reversible, damage. | |
| H335: May cause respiratory irritation[1][2][4] | Inhalation of dust can irritate the nose, throat, and lungs. | |
| Precautionary Statements | P280, P261, P264, P302+P352, P305+P351+P338[2][4][5] | A summary of required protective measures and first-aid responses. |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the implementation of higher-level controls that engineer out the hazard or change administrative practices.
-
Engineering Controls : The most critical control is to handle this compound within a certified chemical fume hood.[1][6] This minimizes the risk of inhalation by containing dust and vapors at the source. The fume hood should have adequate airflow and be located in an area with an accessible safety shower and eyewash station.[6][7]
-
Administrative Controls : Standard Operating Procedures (SOPs) must be developed and followed for all tasks involving this chemical. All personnel must be trained on these SOPs and the specific hazards of the compound. Do not work alone when handling significant quantities.[6] Good laboratory practice, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the work area, is mandatory.[1]
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure via dermal contact, inhalation, or eye contact.[8] The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as the basis for these requirements.[5][9]
| Protection Type | Specific Requirement | Rationale and Causality |
| Eye & Face | Chemical splash goggles with side shields (conforming to EN166 or ANSI Z87.1). A full-face shield is required when there is a significant splash risk.[10][11] | Protects against accidental splashes and airborne dust which can cause serious eye irritation (H319). Standard safety glasses are insufficient.[12] |
| Hand | Chemical-resistant gloves (Nitrile is a suitable initial choice).[10] Always inspect gloves for tears or holes before use.[7] Use proper glove removal technique to avoid contaminating skin.[7] For extended use, consider double-gloving.[6] | Prevents direct skin contact, which can cause irritation (H315). The hydrochloride salt form may also be corrosive to some materials over time. |
| Body | A fully-buttoned, long-sleeved laboratory coat.[10] Closed-toe shoes are mandatory.[10] | Protects skin on the arms and body from contamination. Prevents the transfer of chemical dust outside of the laboratory on personal clothing. |
| Respiratory | Not typically required when handling small quantities inside a certified chemical fume hood. | A NIOSH/MSHA-approved respirator may be necessary for large-scale operations, spill cleanup, or if work must be performed outside of a fume hood.[8] |
Procedural Guide: A Safe Handling Workflow
This workflow provides a step-by-step methodology for safely managing this compound from receipt to disposal.
Caption: Workflow for handling (1S)-1-(thiophen-2-yl)ethan-1-amine HCl.
Step-by-Step Methodology:
-
Pre-Operation Checklist : Before starting, ensure the chemical fume hood is operational, the safety shower and eyewash are unobstructed, and a spill kit is readily available. Review the Safety Data Sheet (SDS).
-
Don PPE : Put on all required PPE as detailed in Section 3.
-
Transfer to Fume Hood : Transport the chemical in a sealed, break-resistant secondary container to the fume hood.[12]
-
Weighing and Dispensing : Perform all manipulations that may generate dust, such as weighing and transferring, inside the fume hood. Use a spatula for transfers and avoid pouring the powder directly.
-
Experimental Use : Keep the container tightly closed when not in use.[11] If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination : After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[13]
-
Waste Segregation : All disposable items contaminated with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container.[13]
-
Storage : Store the primary container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials.[8]
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
Spill Response : Evacuate the immediate area. If the spill is large, alert others and contact your institution's environmental health and safety department. For small spills inside a fume hood, contain the spill with an inert absorbent material like vermiculite or sand.[13] Carefully collect the material into a labeled hazardous waste container.[13]
Waste Disposal: Ensuring Environmental and Regulatory Compliance
This compound and all materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.
-
Solid Waste : Collect excess solid chemical, contaminated weigh boats, and other disposable labware in a dedicated, sealed, and clearly labeled hazardous waste container made of a compatible material like HDPE.[13]
-
Liquid Waste : Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[13]
-
Contaminated PPE : All used gloves, disposable lab coats, and other contaminated PPE must be placed in a designated hazardous waste bag or container.[13]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[13]
-
Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety, maintaining experimental integrity, and protecting the environment.
References
-
Industrial Professionals. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 2-Chloroethylamine hydrochloride. Retrieved from [Link]
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BioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Tri-iso. (n.d.). Material Safety Data Sheet - ADDOCAT KE-9018. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
